Product packaging for HS79(Cat. No.:)

HS79

Cat. No.: B1243084
M. Wt: 338.5 g/mol
InChI Key: VSXRMURGJRAOCU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS79, an enantiomer of Fasnall, is a selective inhibitor of fatty acid synthase (FASN) . It functions by inhibiting the incorporation of tritiated acetate into lipids, demonstrating an IC50 value of 1.57 μM . This mechanism targets FASN through its co-factor binding sites, which is a key enzyme in the de novo synthesis of fatty acids . As a thiophenopyrimidine derivative, this compound has shown potent anti-proliferative activity and induces apoptosis in breast cancer cells in vitro, highlighting its significant value in oncology and metabolic disease research . The molecular formula of this compound is C19H22N4S, and it has a molecular weight of 338.47 . Its CAS number is 2138838-56-7 . This compound is for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N4S B1243084 HS79

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m1/s1

InChI Key

VSXRMURGJRAOCU-MRXNPFEDSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N[C@@H]3CCN(C3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HS79, a Fatty Acid Synthase (FASN) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for HS79, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It details the biochemical inhibition, downstream cellular consequences, impact on major oncogenic signaling pathways, and relevant experimental methodologies for its study.

Introduction: Fatty Acid Synthase as an Oncologic Target

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in numerous cancer types, including breast, prostate, and colon cancer.[3][4] This overexpression is not merely a bystander effect but an active contributor to the malignant phenotype, providing lipids for membrane formation, energy storage, and protein modification essential for rapidly proliferating cells.[4] Elevated FASN levels are often correlated with tumor progression, chemoresistance, and poor patient prognosis, establishing it as a critical metabolic oncogene and a compelling target for therapeutic intervention.[1][4][5]

This compound is a selective FASN inhibitor, identified as an enantiomer of the thiophenopyrimidine compound, Fasnall.[6][7] Fasnall and its derivatives are known to target FASN specifically, showing potent anti-proliferative and pro-apoptotic activity in cancer cells.[6][7] This guide will elucidate the molecular mechanisms through which this compound exerts its anti-tumor effects.

Core Mechanism of Action: Direct Inhibition of Lipogenesis

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of FASN. Its related compound, Fasnall, selectively targets FASN by interfering with its co-factor binding sites.[6][7] This blockade halts the multi-step process of palmitate synthesis.

The inhibition of FASN has two immediate and critical biochemical consequences:

  • Depletion of End-Product Fatty Acids: The primary function of FASN is to produce palmitate, a precursor for more complex lipids. This compound-mediated inhibition leads to a state of "lipid starvation," depriving cancer cells of the essential building blocks needed for new membrane synthesis.[5]

  • Accumulation of Malonyl-CoA: With the FASN catalytic cycle blocked, its substrate, malonyl-CoA, accumulates within the cell.[1][5] Supra-physiological levels of malonyl-CoA are cytotoxic, disrupting cellular metabolism and contributing to the induction of apoptosis.[5]

G cluster_0 Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate & Downstream Lipids FASN->Palmitate Catalytic Cycles This compound This compound This compound->FASN Inhibition

Figure 1: Inhibition of the Fatty Acid Synthesis Pathway by this compound.

Downstream Cellular Effects and Apoptosis Induction

The biochemical perturbations caused by this compound trigger a cascade of events culminating in selective cancer cell death.

  • Disruption of Membrane Integrity: The depletion of newly synthesized fatty acids impairs the formation of phospholipids, which are critical components of cellular membranes. This affects not only the plasma membrane but also the integrity of organelles. Furthermore, FASN inhibition disrupts the architecture of lipid rafts—specialized membrane microdomains essential for signal transduction.[8][9]

  • Induction of Apoptosis: The combination of malonyl-CoA toxicity, lipid depletion, and disruption of signaling platforms creates overwhelming cellular stress, leading to the activation of the apoptotic cascade.[1][5] This programmed cell death is a hallmark of FASN inhibitor activity and is observed selectively in cancer cells, which are highly dependent on de novo lipogenesis, while normal cells are largely spared.[1]

G This compound This compound FASN_Inhibition FASN Inhibition This compound->FASN_Inhibition Malonyl_CoA Malonyl-CoA Accumulation FASN_Inhibition->Malonyl_CoA Palmitate_Depletion Palmitate Synthesis Blockade FASN_Inhibition->Palmitate_Depletion Cytotoxicity Cellular Stress & Cytotoxicity Malonyl_CoA->Cytotoxicity Lipid_Rafts Lipid Raft Disruption Palmitate_Depletion->Lipid_Rafts Phospholipids Reduced Phospholipids Palmitate_Depletion->Phospholipids Lipid_Rafts->Cytotoxicity Phospholipids->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Figure 2: Logical flow from FASN inhibition to apoptosis.

Modulation of Oncogenic Signaling Pathways

Beyond its direct metabolic impact, FASN inhibition by compounds like this compound profoundly affects key oncogenic signaling networks that drive tumor growth and survival.

  • PI3K/AKT/mTOR Pathway: There is a strong bidirectional link between lipogenesis and the PI3K/AKT pathway.[1] High FASN expression is associated with AKT activation.[1] FASN inhibitors have been shown to suppress this critical survival pathway, contributing to their anti-tumor effects.[8][9]

  • β-Catenin Pathway: FASN inhibition can block the activity of the β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a role in proliferation and stemness.[2][8][9]

  • HER2 (ErbB2) Expression: Pharmacological blockade of FASN has been demonstrated to down-regulate the expression of the HER2 oncogene at the transcriptional level.[10] This is particularly relevant for HER2-positive breast cancers and suggests a strategy to overcome resistance to HER2-targeted therapies.[10]

G FASN_Inhibition FASN Inhibition (e.g., by this compound) PI3K_AKT PI3K/AKT/mTOR Pathway FASN_Inhibition->PI3K_AKT Beta_Catenin β-Catenin Pathway FASN_Inhibition->Beta_Catenin HER2 HER2 (ErbB2) Expression FASN_Inhibition->HER2 Transcriptional Suppression Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Beta_Catenin->Proliferation HER2->Proliferation

Figure 3: Impact of FASN inhibition on key oncogenic signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity.

CompoundAssay TypeMetricValueReference
This compoundInhibition of tritiated acetate incorporation into lipidsIC₅₀1.57 μM[6]

Key Experimental Protocols

The following section outlines the methodologies used to characterize the mechanism of action of FASN inhibitors like this compound.

This assay directly measures the enzymatic activity of FASN within cells by quantifying the incorporation of a radiolabeled precursor into newly synthesized lipids.

  • Cell Culture: Plate cancer cells (e.g., breast cancer cell lines) in appropriate media and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of this compound or vehicle control for a predetermined time period (e.g., 24 hours).

  • Radiolabeling: Add [³H]-acetate (tritiated acetate) to the culture medium and incubate for a specified duration (e.g., 2-4 hours) to allow for incorporation into lipids.

  • Lipid Extraction: Wash the cells with PBS, then lyse and scrape them in a saponification reagent (e.g., KOH in ethanol/water). Transfer the lysate to a scintillation vial.

  • Saponification: Heat the samples (e.g., at 80°C for 1 hour) to hydrolyze lipids.

  • Acidification & Extraction: Cool the samples, acidify with a strong acid (e.g., H₂SO₄), and extract the fatty acids into an organic solvent (e.g., petroleum ether).

  • Scintillation Counting: Evaporate the organic solvent, add scintillation fluid to the vial, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of parallel wells. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with vehicle control (for 0% inhibition) and a positive control for cell death or no cells (for 100% inhibition). Incubate for the desired time (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀ or IC₅₀).

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins following treatment with this compound, providing insights into its effects on signaling pathways.

  • Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11] Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.[11] Separate the proteins by size via electrophoresis. Include a molecular weight marker.

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12][13]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FASN, anti-phospho-AKT, anti-β-catenin, anti-HER2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13] The HRP enzyme catalyzes a reaction that produces light.

  • Signal Capture and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments.

G cluster_0 Protein Separation & Transfer cluster_1 Immunodetection cluster_2 Analysis SamplePrep 1. Sample Prep (Lysis, Quantitation) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Membrane Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. ECL Detection SecondaryAb->Detection Analysis 8. Imaging & Densitometry Detection->Analysis

Figure 4: Standard experimental workflow for Western Blot analysis.

Conclusion

The FASN inhibitor this compound employs a multi-pronged mechanism of action against cancer cells. It initiates its attack by directly inhibiting the central lipogenic enzyme FASN, leading to the cytotoxic accumulation of malonyl-CoA and the depletion of essential fatty acids. This primary metabolic insult triggers downstream consequences, including the disruption of membrane architecture and the induction of apoptosis. Critically, the effects of FASN inhibition extend to the suppression of major oncogenic signaling pathways, including PI3K/AKT/mTOR, β-catenin, and HER2 expression. This multifaceted mechanism underscores the potential of this compound and other FASN inhibitors as powerful and selective anti-cancer agents, warranting their continued investigation in preclinical and clinical settings.

References

An In-depth Technical Guide to SC79: A Potent Activator of the Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of SC79, a selective and cell-permeable activator of the Akt (Protein Kinase B) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and cell biology, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical Structure and Properties of SC79

SC79, also identified as 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, is a synthetic small molecule that has gained significant attention for its ability to selectively activate Akt.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester
Molecular Formula C₁₇H₁₇ClN₂O₅[1]
Molecular Weight 364.8 g/mol [1]
CAS Number 305834-79-1[1]
Appearance White solid[1]
Solubility Soluble in DMSO (100 mg/mL) and Ethanol (40 mg/mL, warm)
Isomeric SMILES CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N[1]

Mechanism of Action and Signaling Pathway

SC79 functions as a potent and specific activator of Akt, a serine/threonine kinase that is a central node in signaling pathways promoting cell survival, growth, proliferation, and metabolism.[1]

Mechanism of Action: SC79 directly binds to the Pleckstrin Homology (PH) domain of Akt.[2][3] This interaction is thought to induce a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinases, such as PDK1. A unique characteristic of SC79 is its ability to promote Akt activation within the cytosol, in contrast to the canonical pathway which typically involves recruitment to the plasma membrane.[2][3] Consequently, SC79 inhibits the translocation of Akt to the cell membrane.[2][3]

The PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade. Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including Akt and its activating kinase PDK1, at the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. SC79 bypasses the need for membrane recruitment by directly activating Akt in the cytoplasm.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of intervention by SC79.

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Akt_active Akt (active) PDK1->Akt_active Phosphorylates Akt->Akt_active Downstream_Targets Downstream Targets (e.g., GSK3β, mTOR) Akt_active->Downstream_Targets Phosphorylates SC79 SC79 SC79->Akt Directly Activates Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Growth Growth Downstream_Targets->Growth Proliferation Proliferation Downstream_Targets->Proliferation

Caption: The PI3K/Akt signaling pathway and the direct activation of cytosolic Akt by SC79.

Quantitative Data

SC79 has been utilized in numerous studies to investigate the role of Akt signaling. The following table summarizes key quantitative data regarding its application.

ParameterCell Line / ModelConcentration / DosageEffect
In Vitro Akt Phosphorylation Various cell cultures2 - 4 µg/mLTime- and dose-dependent enhancement of basal and receptor-mediated Akt phosphorylation (Thr308 and Ser473)
In Vitro Cell Viability (MTT Assay) HsSultan and NB4 cells8 µg/mLUsed to assess cell viability after overnight incubation[4]
Neuroprotection against H₂O₂ SH-SY5Y cells10 µMSignificantly attenuated H₂O₂-induced reduction in cell survival[5]
EC₅₀ for Neuroprotection Primary neuron cultures4 µg/mLEffective concentration for reducing glutamate-induced neurotoxicity
In Vivo Neuroprotection Murine MCAO model0.04 mg/g (i.p.)Augmented neuronal survival[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SC79, as cited in the literature.

4.1 Analysis of Cytosolic and Membrane Fractions for Akt Phosphorylation

This protocol is designed to assess the effect of SC79 on the subcellular localization and phosphorylation status of Akt.

  • Cell Culture and Treatment:

    • HeLa cells are serum-starved for 1 hour.

    • Treat cells with either IGF (100 ng/mL) as a positive control or SC79 (4 µg/mL) for 30 minutes.[3][4][6]

  • Cell Lysis and Fractionation:

    • Lyse the cells in a buffer containing 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors.[3][4][6]

    • Pass the cell lysate through a 25-gauge needle several times and incubate on ice for 20 minutes.[3][4][6]

    • A portion of this is kept as the total cell lysate.

    • Centrifuge the remaining lysate at 100,000 x g for 30 minutes.[3][4][6]

    • The supernatant is collected as the cytosolic fraction.

    • The pellet, representing the membrane fraction, is washed with lysis buffer.[3][4][6]

  • Western Blot Analysis:

    • Resolve the total cell lysate, cytosolic, and membrane fractions by SDS-PAGE.

    • Perform Western blotting to analyze for phospho-Akt (S473), Total Akt, Tubulin (as a cytosolic marker), and a suitable membrane marker.[6]

4.2 In Vitro Neuroprotection Assay using MTT

This protocol evaluates the protective effects of SC79 against oxidative stress-induced cell death.

  • Cell Culture and Treatment:

    • Culture SH-SY5Y human dopaminergic neuronal cells.

    • Pre-treat the cells with varying concentrations of SC79 (e.g., 10 µM) for 30 minutes.[5]

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂).

    • Continue to culture the cells for 48 hours.[5]

  • Cell Viability Assessment:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells according to the manufacturer's protocol.

    • After a suitable incubation period, dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the optical density at 550 nm to determine cell viability.[5]

The workflow for this neuroprotection assay is depicted below.

Neuroprotection_Assay Start Plate SH-SY5Y cells Pretreat Pre-treat with SC79 (30 min) Start->Pretreat Stress Add H₂O₂ to induce oxidative stress Pretreat->Stress Incubate Incubate for 48 hours Stress->Incubate MTT Add MTT solution Incubate->MTT Measure Measure absorbance at 550 nm MTT->Measure End Determine cell viability Measure->End

Caption: Experimental workflow for the in vitro neuroprotection assay using SC79.

4.3 In Vivo Administration in a Mouse Model

This protocol describes the application of SC79 in a preclinical model of ischemic stroke.

  • Animal Model:

    • Utilize a C57 Black/6 mouse model of permanent focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO).[6]

  • Drug Administration:

    • Administer SC79 at a dose of 0.04 mg/g via intraperitoneal (i.p.) injection.[4][6]

  • Analysis:

    • Subsequent analysis can include histological assessment of infarct size and biochemical analysis of Akt phosphorylation in brain tissue to evaluate the neuroprotective effects of SC79.

References

An In-Depth Technical Guide to the FASN Inhibitor HS-79

Author: BenchChem Technical Support Team. Date: November 2025

HS79: A Stereoselective Inhibitor of Fatty Acid Synthase for Oncological Research

Introduction: HS-79 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Upregulated in many human cancers, FASN is a critical target for therapeutic intervention. HS-79 is the (R)-enantiomer of the thiophenopyrimidine compound Fasnall, and it demonstrates stereoselective inhibitory activity against FASN. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to HS-79, intended for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of HS-79 is intrinsically linked to the identification of its parent compound, Fasnall. Fasnall was identified through a chemoproteomic screen designed to find small molecules that bind to the nucleotide-binding pockets of FASN.[1] A library of 3,379 purine-based compounds was screened for their ability to displace fluorescein-labeled proteins from Cibacron blue Sepharose, a resin known to bind nucleotide-dependent enzymes.[1] This screen identified Fasnall as a potent and selective FASN inhibitor.

Following the discovery of Fasnall, its enantiomers, HS-79 and HS-80, were synthesized to investigate the stereochemistry of FASN inhibition.[1] This led to the finding that HS-79, the (R)-enantiomer, is a more potent inhibitor of FASN activity compared to both the racemic mixture (Fasnall) and the (S)-enantiomer (HS-80), highlighting the stereospecificity of the interaction with the enzyme. A truncated version of Fasnall, HS-102, was also synthesized as a negative control and showed no inhibitory activity.[1]

Mechanism of Action

HS-79 exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of Fatty Acid Synthase. FASN is the central enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, this pathway is significantly upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis.

By inhibiting FASN, HS-79 disrupts cellular lipid metabolism, leading to a cascade of events that culminate in cancer cell death. One of the key downstream effects of FASN inhibition by Fasnall (and by extension, HS-79) is the induction of apoptosis.[1] This is, at least in part, mediated by a significant increase in cellular ceramide levels, a class of lipid molecules known to be pro-apoptotic.[1][2] Furthermore, global lipidomics studies have shown that Fasnall treatment leads to profound alterations in the cellular lipid profile, including an increase in diacylglycerols and unsaturated fatty acids.[1][2]

Quantitative Data

The inhibitory activity of HS-79 and its related compounds has been quantified in various assays. The following table summarizes the available IC50 values.

CompoundAssayCell Line/Enzyme SourceIC50 ValueReference
HS-79 Tritiated acetate incorporation into lipidsBT474 (HER2+ Breast Cancer)1.57 µM[1]
Fasnall (racemic)Tritiated acetate incorporation into lipidsBT474 (HER2+ Breast Cancer)5.84 µM[1]
HS-80 ((S)-enantiomer)Tritiated acetate incorporation into lipidsBT474 (HER2+ Breast Cancer)7.13 µM[1]
Fasnall (racemic)Tritiated acetate incorporation into lipidsHepG2 (Hepatocellular Carcinoma)147 nM[1]
Fasnall (racemic)Tritiated glucose incorporation into lipidsHepG2 (Hepatocellular Carcinoma)213 nM[1]
Fasnall (racemic)Purified human FASN activity ([14C]malonyl-CoA incorporation)BT474 cell line3.71 µM[1][3]

Experimental Protocols

Synthesis of HS-79 ((R)-N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine)

A detailed, step-by-step protocol for the synthesis of HS-79 is not publicly available in the reviewed literature. However, the parent compound, Fasnall, can be synthesized in a single step from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and the appropriate amine starting material.[1] For the synthesis of the specific enantiomer HS-79, (R)-(-)-1-benzyl-3-aminopyrrolidine would be used as the starting amine.

Tritiated Acetate Incorporation Assay

This assay measures the de novo synthesis of lipids in cells by quantifying the incorporation of radiolabeled acetate.

  • Cell Culture: Plate cells (e.g., BT474) in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of HS-79 or other FASN inhibitors for a predetermined period.

  • Radiolabeling: Add tritiated acetate ([³H]-acetate) to the cell culture medium and incubate for a specific duration to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Quantification: Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of acetate incorporation against the logarithm of the inhibitor concentration.

Purified FASN Activity Assay

This assay directly measures the enzymatic activity of FASN by monitoring the incorporation of a radiolabeled substrate into fatty acids.

  • Enzyme Preparation: Purify FASN from a suitable source, such as a cancer cell line overexpressing the enzyme (e.g., BT474).

  • Reaction Mixture: Prepare a reaction buffer containing the purified FASN enzyme, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add varying concentrations of HS-79 or other inhibitors to the reaction mixture.

  • Reaction Initiation: Start the enzymatic reaction by adding radiolabeled malonyl-CoA ([¹⁴C]-malonyl-CoA).

  • Reaction Termination and Lipid Extraction: After a defined incubation period, stop the reaction and extract the lipids.

  • Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of FASN activity against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

FASN is situated at a critical node in cellular metabolism and its activity is intertwined with major oncogenic signaling pathways. While direct experimental evidence for HS-79's modulation of these pathways is still emerging, the known roles of FASN provide a logical framework for its downstream effects.

FASN and its Role in Cancer Metabolism

The following diagram illustrates the central role of FASN in converting excess carbohydrates into fatty acids, a process heavily relied upon by cancer cells for proliferation and survival.

FASN_Metabolism FASN in Cancer Cell Metabolism Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Energy_Storage Energy Storage (Triglycerides) Palmitate->Energy_Storage This compound HS-79 This compound->FASN HS79_Signaling_Pathway Potential Downstream Effects of HS-79 This compound HS-79 FASN FASN This compound->FASN Lipid_Synthesis Decreased Lipid Synthesis FASN->Lipid_Synthesis Membrane_Integrity Altered Membrane Integrity & Rafts Lipid_Synthesis->Membrane_Integrity Protein_Palmitoylation Decreased Protein Palmitoylation Lipid_Synthesis->Protein_Palmitoylation Apoptosis Apoptosis Lipid_Synthesis->Apoptosis via Ceramide increase PI3K_AKT PI3K/AKT Pathway Membrane_Integrity->PI3K_AKT Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway Protein_Palmitoylation->Wnt_BetaCatenin Modulates PI3K_AKT->Apoptosis Inhibition of survival signals Wnt_BetaCatenin->Apoptosis Inhibition of survival signals Experimental_Workflow Experimental Workflow for HS-79 Characterization Synthesis Synthesis of HS-79 Purified_Assay Purified FASN Activity Assay Synthesis->Purified_Assay Cell_Based_Assay Cell-Based Lipogenesis Assay Synthesis->Cell_Based_Assay Proliferation_Assay Cancer Cell Proliferation Assays Cell_Based_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity) Proliferation_Assay->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_Assay->Signaling_Analysis In_Vivo In Vivo Efficacy (Xenograft Models) Signaling_Analysis->In_Vivo

References

Unraveling HS79: A Case of Mistaken Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the target protein and binding site of a molecule designated "HS79" have revealed a case of mistaken identity. Extensive searches have failed to identify any known biological molecule, drug candidate, or chemical probe with this identifier in publicly available scientific literature. Instead, the designation "HS-79" consistently refers to a brand of high-performance, smooth-bore polytetrafluoroethylene (PTFE) hose assemblies used in various industrial and aerospace applications.

This in-depth guide addresses the initial query by clarifying the nature of "HS-79" and providing a framework for the methodologies that would be employed if a novel compound were to be characterized. While a specific target protein for a non-existent "this compound" molecule cannot be provided, this document will serve as a technical guide for researchers, scientists, and drug development professionals on the general processes of target identification, binding site characterization, and pathway analysis.

Section 1: Target Identification and Validation

The foundational step in characterizing a new bioactive molecule is the identification of its molecular target. This process is critical for understanding its mechanism of action and for predicting potential therapeutic effects and off-target toxicities.

Experimental Approaches for Target Identification

Several experimental strategies are employed to identify the protein target of a novel compound. These can be broadly categorized as follows:

  • Affinity-based methods: These techniques rely on the specific binding interaction between the compound and its target.

    • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

    • Chemical Proteomics: Photo-reactive cross-linkers are incorporated into the compound to covalently link it to its target upon UV irradiation, allowing for subsequent identification by mass spectrometry.

  • Genetic and genomic approaches: These methods identify genes that, when altered, affect the cellular response to the compound.

    • ShRNA/CRISPR screens: Genome-wide screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound.

    • Yeast three-hybrid system: This system can be adapted to screen for protein targets of small molecules.

Target Validation

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's biological effects. Validation methods include:

  • Direct binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity between the compound and the purified target protein.

  • Target engagement assays: These assays confirm that the compound binds to its target in a cellular context. Examples include the Cellular Thermal Shift Assay (CETSA).

  • Genetic manipulation: Overexpression or knockdown/knockout of the target gene should modulate the cellular response to the compound in a predictable manner.

Section 2: Binding Site Characterization

Identifying the specific binding site of a compound on its target protein is crucial for understanding the molecular basis of its activity and for guiding structure-activity relationship (SAR) studies in drug development.

Methodologies for Binding Site Mapping
  • X-ray Crystallography: Co-crystallization of the target protein with the compound can provide a high-resolution three-dimensional structure of the complex, directly visualizing the binding site.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can identify the amino acid residues of the target protein that are in close proximity to the bound compound.

  • Site-directed Mutagenesis: Mutating specific amino acid residues within a putative binding site and assessing the impact on compound binding and activity can confirm their importance for the interaction.

  • Computational Docking: Molecular modeling techniques can predict the binding pose of a compound within a known or predicted binding pocket of a target protein.

Section 3: Signaling Pathway Analysis

Understanding how a compound's interaction with its target protein modulates cellular signaling pathways is essential for elucidating its overall mechanism of action.

Experimental Workflow for Pathway Analysis

A typical workflow for investigating the impact of a compound on cellular signaling is depicted below.

G Compound Compound Treatment Lysate Cell Lysis Compound->Lysate Proteomics Global Proteomics/ Phosphoproteomics Lysate->Proteomics Western Western Blotting Lysate->Western Analysis Bioinformatic Analysis Proteomics->Analysis Western->Analysis Pathway Pathway Identification Analysis->Pathway

Figure 1. A generalized experimental workflow for signaling pathway analysis.

Key Signaling Pathways in Drug Discovery

Numerous signaling pathways are implicated in various diseases and are common targets for therapeutic intervention. Some of the most frequently studied pathways include:

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • NF-κB Pathway: Plays a key role in inflammation and immune responses.

  • JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.

Conclusion

While the initial query regarding "this compound" did not lead to a specific biological target, it has provided an opportunity to outline the comprehensive and multi-faceted approach required to characterize a novel bioactive compound. The methodologies described herein represent the standard practices in modern drug discovery and chemical biology for identifying and validating protein targets, mapping binding sites, and elucidating the downstream signaling effects of new molecules. Researchers embarking on such projects must employ a combination of these techniques to build a robust understanding of a compound's mechanism of action.

Subject: Technical Inquiry Regarding "HS79"

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Inquiry Regarding the Molecular Identity of "HS79"

This document addresses a request for an in-depth technical guide on a molecule designated as "this compound," intended for a scientific audience. The request specified the inclusion of its molecular weight, chemical formula, associated signaling pathways, and detailed experimental protocols.

Following a comprehensive search for a molecule labeled "this compound" in chemical and biological databases, it has been determined that this identifier does not correspond to a known chemical compound. The search results consistently identify "HS-79" as a commercial product, specifically an ultra-lightweight, flexible, smooth-bore Polytetrafluoroethylene (PTFE) hose.[1][2][3][4][5][6] This product is designed for high-performance fluid transfer in applications such as motorsports.[1][2][4][5]

The composition of the HS-79 hose includes a PTFE inner liner, a silicone outer liner, a high-tensile stainless steel reinforcing braid, and an outer braid of aramid fiber.[1][3] While the materials themselves have well-defined chemical properties, "this compound" is the designation for the final product assembly and not for a specific molecule.

Given that "this compound" does not appear to be a molecule, it is not possible to provide the requested scientific and technical data, including:

  • Molecular Weight and Chemical Formula

  • Signaling Pathways

  • Experimental Protocols

Therefore, the creation of a technical guide or whitepaper as originally requested cannot be fulfilled. It is possible that "this compound" may be an internal laboratory designation, a typographical error, or an identifier not yet in the public domain. For the purposes of fulfilling this request, a more specific and recognized chemical name or identifier (such as a CAS number, IUPAC name, or a reference to a publication where it is described) is required.

References

HS79 (CAS 2138838-56-7): A Dual Inhibitor of Fatty Acid Synthase and Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HS79, with CAS number 2138838-56-7, is a potent small molecule inhibitor that has garnered significant interest in the field of cancer metabolism. As an enantiomer of the well-characterized compound Fasnall, this compound was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently upregulated in cancer cells. However, recent groundbreaking research has unveiled a dual mechanism of action, demonstrating that this compound also functions as an inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound, offering valuable insights for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a thiophenopyrimidine derivative with the following properties:

PropertyValue
CAS Number 2138838-56-7
Molecular Formula C₁₉H₂₂N₄S
Molecular Weight 338.47 g/mol
Appearance Solid

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two critical metabolic pathways that are frequently dysregulated in cancer:

Inhibition of Fatty Acid Synthase (FASN)

This compound, as an enantiomer of Fasnall, is a selective inhibitor of FASN.[1] FASN is the terminal enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA and malonyl-CoA into palmitate. In many cancer types, FASN is overexpressed and its activity is elevated to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecules.

By inhibiting FASN, this compound disrupts de novo lipogenesis, leading to a number of downstream anti-cancer effects:

  • Depletion of lipids: Reduced synthesis of fatty acids limits the building blocks necessary for cancer cell proliferation.

  • Induction of apoptosis: Inhibition of FASN has been shown to induce programmed cell death in cancer cells, potentially through the accumulation of toxic intermediates or the alteration of cellular membrane composition.[2] Fasnall has been observed to induce apoptosis in HER2+ breast cancer cell lines.[1]

  • Alteration of cellular signaling: FASN inhibition can impact various signaling pathways that are dependent on lipid-modified proteins or lipid second messengers.

Inhibition of Mitochondrial Complex I

Recent studies have revealed that Fasnall, and by extension this compound, also acts as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3] Complex I is the first and largest enzyme of the mitochondrial electron transport chain, playing a central role in cellular respiration and ATP production.

Inhibition of Complex I by this compound leads to:

  • Impaired cellular respiration: Disruption of the electron transport chain reduces the cell's ability to generate ATP through oxidative phosphorylation.

  • Increased oxidative stress: Inhibition of Complex I can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

  • Metabolic reprogramming: Cells may be forced to rely more heavily on glycolysis for ATP production, a metabolic state known as the Warburg effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Fasnall.

Table 1: In Vitro Inhibitory Activity

Target/ProcessCompoundIC₅₀Cell Line/SystemReference
Fatty Acid Synthase (FASN)This compound1.57 µMTritiated acetate lipid incorporation[1]
Fatty Acid Synthase (FASN)Fasnall3.71 µMPurified human FASN[4]
Acetate Incorporation into LipidsFasnall147 nMHepG2 cells[1]
Glucose Incorporation into LipidsFasnall213 nMHepG2 cells[1]

Table 2: Anti-proliferative Activity of Fasnall

Cell LineCancer TypeEffectConcentrationTimeReference
Breast Cancer LinesBreast CancerInhibition of proliferation50 µM24-120 h[1]
LNCaP-LN3Prostate CancerInhibition of cell proliferation (WST-1 assay)Concentration-dependent24 h[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of FASN.

  • Principle: The assay typically measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [³H]-acetate, into newly synthesized fatty acids.

  • General Protocol:

    • Purified FASN enzyme or cell lysates containing FASN are pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of substrates, including acetyl-CoA, malonyl-CoA, and NADPH, along with a radiolabeled precursor.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the newly synthesized radiolabeled lipids are extracted and quantified using liquid scintillation counting.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays (e.g., WST-1 Assay)

These assays determine the effect of this compound on the viability and growth of cancer cells.

  • Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The tetrazolium salt WST-1 is cleaved to a formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or a vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the WST-1 reagent is added to each well.

    • The plates are incubated for a further 1-4 hours at 37°C.

    • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically around 450 nm).

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer)

This assay measures the effect of this compound on mitochondrial function, including oxygen consumption rate (OCR), which is an indicator of oxidative phosphorylation.

  • Principle: The Seahorse XF Analyzer measures real-time changes in OCR and extracellular acidification rate (ECAR) in live cells.

  • General Protocol:

    • Cells are seeded in a Seahorse XF microplate.

    • The cells are treated with this compound.

    • A series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • The immediate and significant decrease in oxygen consumption upon the addition of Fasnall is indicative of its inhibitory effect on mitochondrial respiration.[5]

Signaling Pathways and Visualizations

The dual mechanism of action of this compound impacts two fundamental cellular metabolic pathways. The following diagrams, generated using the DOT language, illustrate these inhibitory effects.

Inhibition of Fatty Acid Synthesis by this compound

FASN_Inhibition AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate De novo Lipogenesis Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Lipids Complex Lipids (Membranes, Signaling Molecules) Palmitate->Lipids Proliferation Cell Proliferation & Survival Lipids->Proliferation This compound This compound This compound->FASN Inhibition

Caption: this compound inhibits FASN, blocking de novo lipogenesis and promoting apoptosis.

Inhibition of Mitochondrial Complex I by this compound

ComplexI_Inhibition cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ROS Reactive Oxygen Species (ROS) ComplexI->ROS Electron leakage ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase This compound This compound This compound->ComplexI Inhibition

Caption: this compound inhibits Complex I, disrupting respiration and increasing ROS.

Conclusion

This compound is a promising preclinical compound with a novel dual mechanism of action that targets two key metabolic vulnerabilities in cancer cells: de novo lipogenesis and mitochondrial respiration. Its ability to simultaneously inhibit FASN and Complex I suggests the potential for potent anti-tumor activity and the ability to overcome metabolic plasticity that can lead to drug resistance. Further research into the synergistic effects of this dual inhibition and the development of detailed in vivo models are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Unlocking a New Avenue in Cancer Therapeutics: A Technical Guide to the FASN Inhibitor HS79

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for HS79, a novel inhibitor of Fatty Acid Synthase (FASN). Overexpression of FASN is a well-documented hallmark of many cancers, making it a compelling target for therapeutic intervention. This document synthesizes the existing research on this compound, presenting its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its biological context and experimental evaluation.

Core Concept: Targeting Cancer's Metabolic Engine

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is frequently upregulated is de novo fatty acid synthesis, with Fatty Acid Synthase (FASN) as the central enzyme. FASN catalyzes the synthesis of palmitate, a saturated fatty acid that is a fundamental building block for the synthesis of more complex lipids required for cell membranes, signaling molecules, and post-translational protein modifications. In normal, non-proliferating adult tissues, FASN expression is generally low, as these cells primarily rely on circulating dietary fatty acids. The dependence of many tumor types on FASN activity presents a therapeutic window for selective targeting of cancer cells.

This compound is an enantiomer of Fasnall, a selective, small-molecule inhibitor of FASN.[1][2] Research has demonstrated that inhibition of FASN by compounds like Fasnall can induce apoptosis and suppress tumor growth, validating FASN as a viable anticancer target.[1][2]

Quantitative Efficacy Data

The primary quantitative data for this compound comes from in vitro studies evaluating its ability to inhibit FASN activity in cancer cell lines. The efficacy of this compound and its related compounds was assessed by measuring the inhibition of radiolabeled acetate incorporation into cellular lipids. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized in the table below.

CompoundTargetAssayCell LineIC50 (µM)Reference
This compound FASNTritiated Acetate IncorporationBT4741.57[1][2]
Fasnall (racemic)FASNTritiated Acetate IncorporationBT4745.84[2]
HS-80 (enantiomer)FASNTritiated Acetate IncorporationBT4747.13[2]
HS-102 (inactive analog)FASNTritiated Acetate IncorporationBT474No effect[2]

Signaling Pathway of FASN Inhibition-Induced Apoptosis

The inhibition of FASN by this compound disrupts the production of fatty acids essential for cancer cell survival. This disruption leads to a cascade of events culminating in programmed cell death, or apoptosis. One of the proposed mechanisms involves the accumulation of the FASN substrate, malonyl-CoA, which in turn can lead to increased levels of ceramides, known pro-apoptotic signaling molecules. The following diagram illustrates this proposed signaling pathway.

FASN_Inhibition_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN FASN Malonyl-CoA->FASN Ceramides Ceramides Malonyl-CoA->Ceramides Accumulation leads to Fatty Acids Fatty Acids FASN->Fatty Acids FASN->Fatty Acids Inhibition Proliferation Proliferation Fatty Acids->Proliferation Apoptosis Apoptosis Ceramides->Apoptosis This compound This compound This compound->FASN

Caption: Proposed signaling pathway of FASN inhibition by this compound leading to apoptosis.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize this compound: the acetate incorporation assay. This protocol is a representative reconstruction based on standard biochemical methods.

Tritiated Acetate Incorporation Assay

Objective: To determine the IC50 of FASN inhibitors by measuring their effect on de novo lipid synthesis.

Materials:

  • BT474 breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Fasnall, HS-80, and HS-102 dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-acetate (tritiated acetate)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed BT474 cells in a multi-well plate (e.g., 24-well plate) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add a known concentration of [³H]-acetate to each well. Incubate for a period that allows for sufficient incorporation into lipids (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate to lyse the cells and solubilize the lipids.

    • Collect the solvent containing the lipids.

  • Quantification:

    • Transfer an aliquot of the lipid extract to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of a parallel set of wells to account for any differences in cell number.

    • Plot the percentage of inhibition of acetate incorporation against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the logical flow of the experimental work to determine the inhibitory activity of this compound and its related compounds.

Experimental_Workflow start Start cell_culture Culture BT474 Cells start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Serial Dilutions (this compound, Fasnall, HS-80, HS-102) compound_prep->treatment radiolabeling Add [³H]-Acetate treatment->radiolabeling extraction Lipid Extraction radiolabeling->extraction measurement Scintillation Counting extraction->measurement analysis Data Analysis and IC50 Calculation measurement->analysis end End analysis->end

Caption: Experimental workflow for determining the IC50 of FASN inhibitors.

Conclusion and Future Directions

The FASN inhibitor this compound has demonstrated potent in vitro activity, warranting further investigation as a potential anti-cancer therapeutic. The data presented in this guide provides a foundational understanding of its preclinical profile. Future research should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and a more detailed elucidation of the downstream signaling consequences of FASN inhibition by this compound. The continued exploration of FASN inhibitors like this compound holds promise for the development of novel, targeted therapies for a range of malignancies.

References

In Vitro Profile of HS79 (Anti-inflammatory Agent 79): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS79, also identified as Anti-inflammatory agent 79 and compound 17q, is an isoquinolinone derivative that has demonstrated potential as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). This technical guide provides a comprehensive overview of the available in vitro data on this compound, with a focus on its mechanism of action, experimental protocols, and effects on inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound functions as a selective inhibitor of the HIF-1 signaling pathway. Under hypoxic conditions, HIF-1α protein accumulation is a critical step in the cellular response to low oxygen. This compound has been shown to effectively block this accumulation in a concentration-dependent manner. Its mechanism involves promoting the von Hippel-Lindau (VHL)-dependent degradation of HIF-1α, thereby preventing the transcriptional activation of HIF-1 target genes involved in inflammation and angiogenesis.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies involving this compound.

Table 1: HIF-1 Inhibition

ParameterValueCell LineConditions
IC₅₀0.55 μMNot SpecifiedBiochemical Assay

Table 2: Effects on HIF-1α Protein Accumulation and Inflammatory Response in Human Rheumatoid Arthritis (RA) Synovial Cells

This compound ConcentrationExposure TimeEffect on Hypoxia-Induced HIF-1α Protein AccumulationEffect on Inflammatory ResponseEffect on Cell Invasiveness
2.5 - 10 μM24 hoursConcentration-dependent blockingReductionInhibition

Table 3: Effect on Pro-inflammatory Cytokine Secretion

CytokineEffect
IL-1βDecreased Secretion
IL-6Decreased Secretion
TNF-αDecreased Secretion

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Hypoxia Induction
  • Cell Line: Human Rheumatoid Arthritis (RA) synovial cells.

  • Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂).

  • Hypoxia Induction: Cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the specified duration of the experiment.

Western Blot for HIF-1α Detection
  • Cell Lysis: After treatment with this compound and/or hypoxia exposure, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HIF-1α. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Secretion Assay (ELISA)
  • Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or hypoxia exposure.

  • ELISA: The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Signaling Pathway and Experimental Workflow Visualization

HIF-1α Signaling Pathway Under Hypoxia and Inhibition by this compound

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α PHD PHD Inactivation HIF-1α_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_H HIF-1α Accumulation HIF-1 Complex HIF-1 Complex HIF-1α_H->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Binds to Gene Transcription Target Gene Transcription (e.g., IL-1β, IL-6, TNF-α) HRE->Gene Transcription This compound This compound This compound->VHL Promotes VHL-dependent degradation Hypoxia_Condition Low O₂ Hypoxia_Condition->PHD Hypoxia_Condition->HIF-1α_H

Caption: HIF-1α signaling under normoxia vs. hypoxia and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

G Start Start: Culture Human RA Synovial Cells Hypoxia Induce Hypoxia (1% O₂) Start->Hypoxia Treatment Treat with this compound (2.5 - 10 μM) Hypoxia->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest WesternBlot Western Blot for HIF-1α Harvest->WesternBlot ELISA ELISA for IL-1β, IL-6, TNF-α Harvest->ELISA InvasionAssay Cell Invasion Assay Harvest->InvasionAssay DataAnalysis Data Analysis WesternBlot->DataAnalysis ELISA->DataAnalysis InvasionAssay->DataAnalysis Conclusion Conclusion on In Vitro Efficacy DataAnalysis->Conclusion

Caption: Workflow for assessing the in vitro effects of this compound on RA synovial cells.

References

Methodological & Application

Solubility Profile and Handling of Small Molecule Inhibitors: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols regarding the solubility of small molecule inhibitors, potent regulators of cellular signaling pathways, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the absence of specific public data for a compound designated "HS79," this report utilizes Sonidegib, a well-characterized inhibitor of the Hedgehog signaling pathway, as a representative example. The protocols and data presented herein offer a comprehensive guide for researchers working with similar compounds, ensuring accurate and reproducible experimental outcomes.

Introduction to Small Molecule Inhibitors and Solubility

Small molecule inhibitors are indispensable tools in biomedical research and drug development, offering the ability to modulate the function of specific protein targets within cellular pathways. A critical physicochemical property governing their utility is solubility, which dictates the achievable concentration in experimental assays and in vivo models. Dimethyl sulfoxide (DMSO) is a universal solvent for a vast array of small molecules due to its high polarity and ability to dissolve both polar and nonpolar compounds. However, understanding a compound's solubility limits in DMSO and its behavior upon dilution into aqueous media is paramount to avoid precipitation and ensure accurate dosing.

Solubility of Sonidegib: A Case Study

Sonidegib is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Its solubility has been determined in several common laboratory solvents, with the data summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 97 mg/mL[1]199.79 mM[1]Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
Ethanol 16 mg/mL[1]--
Water Insoluble[1]-Sonidegib exhibits pH-dependent aqueous solubility, with low solubility at higher pH.[3]

Molecular Weight of Sonidegib: 485.51 g/mol [2]

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a high-concentration stock solution of a small molecule inhibitor, using Sonidegib as an example.

Materials:

  • Sonidegib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the Sonidegib powder to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of Sonidegib powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock of Sonidegib, add 2.06 mL of DMSO to 10 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

General Protocol for Determining Kinetic Solubility via Turbidimetry

This method provides a rapid assessment of a compound's solubility in an aqueous buffer, which is crucial for in vitro assays.

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength between 500-700 nm

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of compound in DMSO C Transfer DMSO dilutions to aqueous buffer A->C 1-2 µL B Add aqueous buffer (e.g., PBS) to 96-well plate B->C D Incubate at room temperature C->D ~1-2 hours E Measure turbidity using a plate reader D->E F Plot absorbance vs. concentration E->F G Determine the concentration at which precipitation occurs F->G

Caption: Workflow for determining kinetic solubility.

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO.

  • Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

  • Transfer a small volume (typically 1-2 µL) of the DMSO dilutions to the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility and biological assays.

  • Include control wells containing buffer and the highest concentration of DMSO used.

  • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Signaling Pathway: The Hedgehog Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[4][5][6]

Simplified Hedgehog Signaling Pathway Diagram:

G cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by Sonidegib PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off Represses Hh Hedgehog Ligand (Hh) PTCH1_bound PTCH1 Hh->PTCH1_bound Binds & Inhibits SMO_on SMO (Active) GLI_on GLI-A (Activator) SMO_on->GLI_on Leads to Activation Target_Genes_on Target Genes ON (Proliferation, Survival) GLI_on->Target_Genes_on Activates Sonidegib Sonidegib Sonidegib->SMO_on Inhibits

Caption: Simplified Hedgehog signaling pathway.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO, leading to the processing of GLI transcription factors into their repressor form (GLI-R), which keeps target genes turned off. When the Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then signals to prevent the cleavage of GLI proteins, leading to their conversion into transcriptional activators (GLI-A) that turn on the expression of target genes responsible for cell proliferation and survival. Sonidegib directly inhibits SMO, thus blocking the pathway even in the presence of the Hedgehog ligand.

Conclusion

While specific solubility data for "this compound" remains elusive, the principles and protocols outlined in this document using Sonidegib as a representative small molecule inhibitor provide a robust framework for researchers. Adherence to these guidelines for solubility determination and stock solution preparation is critical for the reliability and reproducibility of experimental results in drug discovery and development.

References

Application Notes and Protocols for Y-79 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols are provided for the Y-79 human retinoblastoma cell line. The originally requested "HS79" cell line could not be definitively identified. Given the commonality of the Y-79 cell line in research, it is presented here as a potential alternative. Researchers should verify the identity of their cell line before proceeding.

Introduction

The Y-79 cell line is a human retinoblastoma cell line established from a primary tumor of the right eye of a 2.5-year-old female Caucasian. These cells grow in suspension as multicellular clusters and are a valuable in vitro model for studying retinoblastoma, neurobiology, and cancer therapeutics.

Table 1: Characteristics of the Y-79 Cell Line

CharacteristicDescription
Organism Homo sapiens (Human)
Tissue of Origin Retina
Disease Retinoblastoma
Cell Type Epithelial-like
Growth Properties Suspension, growing in clusters
Donor History Strong maternal family history of retinoblastoma.

Applications

The Y-79 cell line is utilized in a variety of research applications, including:

  • Cancer Research: Studying the molecular mechanisms of retinoblastoma, drug screening, and development of novel therapeutic strategies.

  • 3D Cell Culture Models: Y-79 cells can be used to create three-dimensional tumor spheroids to mimic the in vivo tumor microenvironment.[1]

  • Neurobiology: Investigating neuronal differentiation and development.

Experimental Protocols

Table 2: Y-79 Cell Culture Media and Reagents

ComponentConcentration/Specification
Base Medium RPMI-1640 Medium
Serum Fetal Bovine Serum (FBS)
Serum Concentration 10-20%
Antibiotics Penicillin-Streptomycin (Optional)
Cryoprotectant 5% DMSO and 95% Fetal Bovine Serum (FBS).[2]

This protocol outlines the steps for thawing and establishing a culture of Y-79 cells from a frozen vial.

  • Thaw the cryovial rapidly in a 37°C water bath until a small amount of ice remains.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under aseptic conditions, transfer the contents of the vial to a 15 mL conical tube.

  • Slowly add 4 mL of pre-warmed complete culture medium to the tube.

  • Centrifuge the cell suspension at 100-150 x g for 5 minutes.[2]

  • Aspirate the supernatant containing the cryoprotectant.

  • Resuspend the cell pellet in fresh, pre-warmed complete culture medium at a seeding density of 5 x 10^5 cells/mL.[2]

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Figure 1: Workflow for Resuscitation of Y-79 Cells

G cluster_thawing Thawing cluster_centrifugation Centrifugation & Resuspension cluster_culture Culturing Thaw Vial Thaw Vial Transfer to Tube Transfer to Tube Thaw Vial->Transfer to Tube Aseptically Add Medium Add Medium Transfer to Tube->Add Medium Slowly Centrifuge Centrifuge Add Medium->Centrifuge 100-150 x g, 5 min Aspirate Supernatant Aspirate Supernatant Centrifuge->Aspirate Supernatant Resuspend Pellet Resuspend Pellet Aspirate Supernatant->Resuspend Pellet Fresh Medium Transfer to Flask Transfer to Flask Resuspend Pellet->Transfer to Flask Incubate Incubate Transfer to Flask->Incubate 37°C, 5% CO2 G cluster_regulation G1/S Transition Control cluster_inactivation RB Inactivation in Retinoblastoma Growth Factors Growth Factors Cyclin D/CDK4/6 Cyclin D/CDK4/6 Growth Factors->Cyclin D/CDK4/6 activates RB RB Cyclin D/CDK4/6->RB phosphorylates (inactivates) E2F E2F RB->E2F inhibits S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression Mutated RB Mutated RB Constitutive E2F Activity Constitutive E2F Activity Mutated RB->Constitutive E2F Activity fails to inhibit Uncontrolled Proliferation Uncontrolled Proliferation Constitutive E2F Activity->Uncontrolled Proliferation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS7 is an active fraction isolated from the medicinal fungus Taiwanofungus camphoratus. Emerging research has demonstrated its potent anti-cancer properties across a variety of cancer cell lines. These notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and mechanisms of action of HS7, designed to guide researchers in utilizing this compound for cancer studies.

Data Presentation: Efficacy of HS7 Across Cancer Cell Lines

HS7 has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)
CL1-0Non-Small Cell Lung Cancer11.472
HT-29Colon Cancer9.548
HCT-116Colon Cancer15.148
SW-480Colon Cancer19.448

Note: HS7 has also demonstrated anti-proliferative activity against prostate cancer cells (PC3) and hepatocellular carcinoma cells (HepG2, Hep3B, and Huh7), though specific IC50 values were not detailed in the reviewed literature.

Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

HS7 exerts its anti-cancer effects by modulating multiple signaling pathways critical for cancer cell growth, survival, and proliferation.

Inhibition of Wnt/β-catenin Signaling

A primary mechanism of HS7 is the suppression of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. HS7 treatment leads to a decrease in the levels of β-catenin and Tcf-4, key mediators of this pathway.[1] This inhibition results in the downregulation of downstream target genes that promote tumor progression, including c-myc, cyclin D1, and survivin.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin Axin->β-catenin APC APC APC->β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates and binds HS7 HS7 HS7->β-catenin Inhibits nuclear translocation Target Genes Target Genes TCF/LEF->Target Genes Activates transcription Wnt Wnt Wnt->Frizzled Binds

HS7 inhibits the Wnt/β-catenin signaling pathway.
Inhibition of AKT-mTOR, ERK, and STAT3 Pathways

In non-small cell lung cancer cells, HS7 has been shown to vigorously suppress the AKT-mTOR, ERK, and STAT3 signaling pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a common feature of many cancers. Treatment with HS7 at a concentration of 25 µg/mL almost completely inhibited these pathways in CL1-0 cells.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of HS7 on cancer cells.

Cell Culture and HS7 Preparation
  • Cell Culture : Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • HS7 Preparation : Prepare a stock solution of HS7 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of HS7 on cell proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • HS7 Treatment : Replace the medium with fresh medium containing various concentrations of HS7 (e.g., 0-50 µg/mL). Include a vehicle control (DMSO-treated) group.

  • Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation : After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing : Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement : Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

G Cell Seeding Cell Seeding HS7 Treatment HS7 Treatment Cell Seeding->HS7 Treatment 24h Incubation Incubation HS7 Treatment->Incubation 24-72h Cell Fixation (TCA) Cell Fixation (TCA) Incubation->Cell Fixation (TCA) 1h Washing Washing Cell Fixation (TCA)->Washing 5x Staining (SRB) Staining (SRB) Washing->Staining (SRB) 10min Washing (Acetic Acid) Washing (Acetic Acid) Staining (SRB)->Washing (Acetic Acid) 4x Solubilization (Tris) Solubilization (Tris) Washing (Acetic Acid)->Solubilization (Tris) Absorbance Reading Absorbance Reading Solubilization (Tris)->Absorbance Reading OD 510nm

Workflow for the Sulforhodamine B (SRB) cell viability assay.
Western Blot Analysis

This technique is used to detect changes in the protein levels of key signaling molecules.

  • Cell Lysis : Treat cells with HS7 for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-AKT, p-ERK, p-STAT3, and loading control like β-actin) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by HS7.

  • Cell Treatment : Treat cells with HS7 at the desired concentrations (e.g., 0, 10, and 25 µg/mL) for a specified time (e.g., 48 hours).[4]

  • Cell Harvesting : Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of HS7 on cell cycle progression.

  • Cell Treatment : Treat cells with HS7 for the desired time.

  • Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing : Wash the fixed cells twice with PBS.

  • RNase Treatment : Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining : Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

HS7 is a promising anti-cancer agent with a multi-targeted mechanism of action. The provided data and protocols offer a solid foundation for researchers to investigate the therapeutic potential of HS7 in various cancer models. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Evaluation of HS79, a Novel JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin condition with a complex pathophysiology involving dysregulation of the immune system. A key signaling cascade implicated in HS and other inflammatory diseases is the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway. This pathway transduces signals from various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity. Consequently, inhibition of the JAK/STAT pathway presents a promising therapeutic strategy for HS.

This document outlines the in vivo experimental design for evaluating the efficacy of HS79 , a hypothetical novel JAK inhibitor. Due to the lack of a fully representative animal model for Hidradenitis Suppurativa, which is a uniquely human disease, we propose the use of a well-established surrogate model of skin inflammation: the imiquimod-induced psoriasis-like dermatitis model in mice. This model shares key inflammatory features with HS, including a reliance on cytokine signaling that is mediated by the JAK/STAT pathway.

The following sections provide detailed protocols for an in vivo efficacy study, data presentation in tabular format for clear interpretation, and visualizations of the targeted signaling pathway and experimental workflow.

Signaling Pathway: JAK/STAT Inhibition by this compound

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific cell surface receptors. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in the inflammatory response. This compound is designed to inhibit the kinase activity of JAKs, thereby blocking this entire downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene

Figure 1: Mechanism of action of this compound in the JAK/STAT signaling pathway.

In Vivo Experimental Design: Imiquimod-Induced Skin Inflammation Model

This protocol describes a therapeutic intervention study to assess the efficacy of this compound in reducing skin inflammation in a murine model.

Experimental Workflow

The overall workflow for the in vivo study is depicted below, from animal acclimatization through to endpoint analysis.

Experimental_Workflow cluster_setup Study Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups (n=8-10/group) Acclimatization->Randomization Day0 Day 0: Baseline Measurements (Ear Thickness, Weight) Randomization->Day0 Induction Daily Topical Imiquimod Application (Days 0-6) Day0->Induction Treatment Daily this compound Administration (Oral Gavage, Days 0-7) Day0->Treatment Daily_Monitoring Daily Monitoring (PASI Score, Ear Thickness, Body Weight) Induction->Daily_Monitoring Treatment->Daily_Monitoring Day8 Day 8: Euthanasia & Sample Collection Daily_Monitoring->Day8 Histology Histological Analysis (H&E Staining) Day8->Histology Cytokine Cytokine Analysis (qRT-PCR, ELISA) Day8->Cytokine Data_Analysis Statistical Data Analysis Histology->Data_Analysis Cytokine->Data_Analysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocol

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c, female, 8-10 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Group Allocation and Treatment:

  • Animals are randomly assigned to the following groups (n=8-10 per group):

    • Naive Control: No imiquimod, vehicle for this compound.

    • Vehicle Control: Imiquimod application + vehicle for this compound.

    • This compound (Low Dose): Imiquimod application + this compound at therapeutic dose 1 (e.g., 10 mg/kg).

    • This compound (High Dose): Imiquimod application + this compound at therapeutic dose 2 (e.g., 30 mg/kg).

    • Positive Control: Imiquimod application + an established anti-inflammatory agent (e.g., a topical corticosteroid or another JAK inhibitor).

3. Induction of Skin Inflammation:

  • The dorsal skin of the mice is shaved.

  • A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 7 consecutive days (Day 0 to Day 6).[1]

4. Administration of this compound:

  • This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • The compound is administered once daily by oral gavage from Day 0 to Day 7 at the predetermined doses. The vehicle control group receives the vehicle alone.

5. Efficacy Endpoints and Monitoring:

  • Psoriasis Area and Severity Index (PASI): The severity of skin inflammation on the back is scored daily based on erythema (redness), scaling, and thickness, each on a scale of 0 to 4. The total PASI score is the sum of these individual scores.[2]

  • Ear Thickness: The thickness of the right ear is measured daily using a digital caliper.

  • Body Weight: Monitored daily as a measure of systemic toxicity.

  • Histopathology: On Day 8, animals are euthanized, and skin samples from the treated area are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Cytokine Analysis: Skin tissue can be homogenized to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by qRT-PCR, or protein levels by ELISA.[3]

Data Presentation

The following tables present representative quantitative data from a study designed as described above.

Table 1: Effect of this compound on Macroscopic Skin Inflammation Scores

Treatment GroupMean Ear Thickness (mm ± SEM) on Day 7Mean PASI Score (± SEM) on Day 7
Naive Control0.15 ± 0.010.0 ± 0.0
Vehicle Control0.45 ± 0.038.5 ± 0.6
This compound (10 mg/kg)0.28 ± 0.024.2 ± 0.4
This compound (30 mg/kg)0.20 ± 0.02 2.1 ± 0.3
Positive Control0.18 ± 0.01 1.5 ± 0.2

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Table 2: Effect of this compound on Histopathological and Molecular Endpoints

Treatment GroupEpidermal Thickness (µm ± SEM)Relative IL-17 mRNA Expression (Fold Change vs. Naive)
Naive Control20 ± 21.0 ± 0.2
Vehicle Control110 ± 815.2 ± 1.8
This compound (10 mg/kg)65 ± 67.5 ± 0.9
This compound (30 mg/kg)35 ± 4 3.1 ± 0.5
Positive Control28 ± 3 2.5 ± 0.4

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Conclusion

The imiquimod-induced skin inflammation model provides a robust platform for the initial in vivo assessment of novel anti-inflammatory compounds like this compound. A dose-dependent reduction in clinical scores, histological markers of inflammation, and pro-inflammatory cytokine expression in this model would provide strong evidence for the therapeutic potential of this compound in treating inflammatory skin diseases. These preclinical findings are crucial for guiding further development and the potential translation of this compound into clinical trials for conditions such as Hidradenitis Suppurativa.

References

Application Notes and Protocols: Induction of Apoptosis in V79 Cells by Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis in the Chinese hamster lung fibroblast (V79) cell line using phenothiazine derivatives, such as chlorpromazine (CPZ) and trifluoperazine (TFP). Phenothiazine derivatives have been shown to induce apoptosis and cell cycle arrest in various cell lines, making them a subject of interest in cancer research. The protocols outlined below cover cell culture, treatment with phenothiazine derivatives, and subsequent analysis of apoptosis and relevant signaling pathways.

Data Summary

The following table summarizes the quantitative data related to the treatment of V79 cells with phenothiazine derivatives for the induction of apoptosis.

Treatment AgentCell LineConcentrationTreatment DurationObserved Effects
Chlorpromazine (CPZ)V7910 µg/mL4 hoursInduction of apoptosis, G1 phase cell cycle arrest, p21 induction, and increased p53 expression.
Trifluoperazine (TFP)V7910 µg/mL4 hoursInduction of apoptosis, G1 phase cell cycle arrest, p21 induction, and increased p53 expression.

Experimental Protocols

Cell Culture and Treatment

1.1. Materials:

  • V79 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Chlorpromazine (CPZ) and/or Trifluoperazine (TFP) stock solutions

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

1.2. Protocol:

  • Culture V79 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.

  • Prepare working solutions of CPZ or TFP in complete culture medium from a stock solution.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of the phenothiazine derivative (e.g., 10 µg/mL).

  • Incubate the cells for the specified treatment duration (e.g., 4 hours).

  • Proceed with downstream analysis as required.

Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

2.1. Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

2.2. Protocol:

  • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

3.1. Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

3.2. Protocol:

  • Harvest the treated and untreated cells as described in section 2.2.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis for Apoptosis-Related Proteins

4.1. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

4.2. Protocol:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Workflows

Phenothiazine_Apoptosis_Pathway phenothiazine Phenothiazine Derivatives (CPZ, TFP) p53 p53 Activation phenothiazine->p53 p21 p21 Induction p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cell_cycle G1 Phase Arrest p21->cell_cycle mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of phenothiazine-induced apoptosis in V79 cells.

Experimental_Workflow start V79 Cell Culture treatment Treatment with Phenothiazine Derivatives start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) harvest->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) harvest->cell_cycle_assay protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry western_blot Western Blot Imaging protein_analysis->western_blot

Caption: General experimental workflow for studying apoptosis in V79 cells.

Lipid synthesis assay using HS79 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Inhibitor for Targeted Lipid Synthesis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid metabolism is a fundamental cellular process vital for energy storage, membrane structure, and signaling pathways.[1][2][3] Dysregulation of lipid synthesis, particularly de novo fatty acid synthesis, is implicated in numerous diseases, including metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of various cancers.[4][5][6] A key enzyme in this pathway is Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] Consequently, FASN has emerged as a promising therapeutic target for drug development.[4][5][6] This application note describes the use of HS79, a novel and potent small molecule inhibitor of FASN, in a robust cell-based lipid synthesis assay.

Mechanism of Action: this compound

This compound is a selective, reversible inhibitor of the ketoreductase domain of the FASN enzyme. By binding to this domain, this compound allosterically prevents the reduction of the growing fatty acid chain, thereby halting the synthesis of palmitate and subsequent complex lipids. This targeted inhibition of FASN activity leads to a decrease in intracellular lipid accumulation. The simplified signaling pathway illustrating the role of FASN in lipid synthesis and the point of inhibition by this compound is depicted below.

cluster_cytoplasm Cytoplasm Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Fatty Acid Synthesis Complex Lipids (Triglycerides, Phospholipids) Complex Lipids (Triglycerides, Phospholipids) Palmitate->Complex Lipids (Triglycerides, Phospholipids) This compound This compound This compound->FASN Inhibition A 1. Cell Seeding (e.g., 2 x 10^4 cells/well in a 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. Treatment with this compound (Varying concentrations and a vehicle control) B->C D 4. Pre-incubation (Incubate for 1 hour) C->D E 5. Radiolabeling (Add [¹⁴C]-Acetic Acid to each well) D->E F 6. Incubation (Incubate for 4 hours) E->F G 7. Cell Lysis and Lipid Extraction (Wash with PBS, add extraction solvent) F->G H 8. Quantification (Transfer supernatant to scintillation vials and count) G->H

References

Application Notes and Protocols: Western Blot Analysis of FASN Inhibition by HS79

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for investigating the inhibition of Fatty Acid Synthase (FASN) by the selective inhibitor HS79 using Western blotting. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its overexpression is a common feature in many cancers and is associated with tumor growth, proliferation, and survival. Consequently, FASN has emerged as a promising therapeutic target for cancer treatment. This compound, an enantiomer of the selective FASN inhibitor Fasnall, has demonstrated potent anti-tumor activities. This document outlines a comprehensive Western blot protocol to detect FASN and key downstream signaling proteins affected by this compound treatment.

Data Presentation

The following table summarizes the expected changes in protein expression levels following treatment with a FASN inhibitor like this compound, based on published literature on the related compound Fasnall. This data is qualitative and serves as a guide for expected outcomes. For precise quantification, densitometric analysis of Western blot bands from at least three independent experiments is recommended.

Target ProteinExpected Change with this compound TreatmentCellular PathwayReference
FASNNo significant change in total protein level with short-term treatment (24h)Fatty Acid Synthesis[1]
p-Akt (Phospho-Akt)DecreasePI3K/Akt/mTOR[2][3]
p-mTOR (Phospho-mTOR)DecreasePI3K/Akt/mTOR[2][4]
β-cateninDecreaseWnt/β-catenin[5]
c-MycDecreaseWnt/β-catenin[5]
HER2Decrease in expression and phosphorylationReceptor Tyrosine Kinase Signaling[1]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cancer cell lines known to overexpress FASN (e.g., HER2-positive breast cancer cell lines like BT474 and SKBR3, or liver cancer cell lines like HepG2).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • This compound/Fasnall Treatment:

    • Prepare a stock solution of this compound (or its racemate, Fasnall) in DMSO.

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for different time points (e.g., 24, 48, 72 hours).[1][6][7]

    • Include a vehicle control (DMSO) in parallel.

Western Blot Protocol for FASN and Signaling Proteins

1. Cell Lysis

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.

  • Load the samples onto a 4-15% gradient SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane overnight at 4°C and 25V.[1]

3. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Anti-FASN (e.g., Cell Signaling Technology #3180)

    • Anti-p-Akt (Ser473)

    • Anti-Akt (total)

    • Anti-p-mTOR (Ser2448)

    • Anti-mTOR (total)

    • Anti-β-catenin

    • Anti-c-Myc

    • Anti-HER2

    • Anti-GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

4. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis A Seed Cancer Cells B This compound/Fasnall Treatment (Varying Concentrations & Times) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Image Acquisition H->I J Densitometry & Quantification I->J

Caption: Western blot workflow for FASN inhibition analysis.

FASN Inhibition Signaling Pathway

G cluster_0 FASN Inhibition cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Wnt/β-catenin Pathway cluster_3 Cellular Effects This compound This compound / Fasnall FASN FASN This compound->FASN Inhibits Akt Akt FASN->Akt Impacts beta_catenin β-catenin FASN->beta_catenin Impacts PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Wnt Wnt Signaling Wnt->beta_catenin cMyc c-Myc beta_catenin->cMyc Promotes Transcription cMyc->Proliferation Promotes

Caption: Signaling pathways affected by FASN inhibition.

References

Application Notes and Protocols for HS79 (NXP800) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS79, also known as NXP800 (formerly CCT361814), is a potent and orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1] HSF1 is a critical transcription factor that is often hijacked by cancer cells to promote their survival, proliferation, and metastasis.[1] NXP800 has demonstrated significant antitumor activity in preclinical mouse models of human ovarian cancer, making it a promising therapeutic candidate for further investigation. These application notes provide detailed protocols for the administration of NXP800 in mouse xenograft models, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of NXP800 in a human ovarian adenocarcinoma xenograft model (SK-OV-3).

Compound Dose Dosing Schedule Tumor Growth Inhibition (TGI) Reference
NXP80020 mg/kgOral, intermittent70%
NXP80035 mg/kgOral, once daily for 20 days120% (regression)

Table 1: Efficacy of NXP800 in SK-OV-3 Xenograft Model

Experimental Protocols

This section provides detailed methodologies for the in vivo administration of NXP800 in a subcutaneous SK-OV-3 xenograft mouse model.

Cell Culture and Xenograft Tumor Establishment
  • Cell Line: SK-OV-3 human ovarian adenocarcinoma cell line.

  • Culture Conditions: Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest SK-OV-3 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

NXP800 Formulation and Administration
  • Formulation:

    • NXP800 is a solid compound. For oral administration, it is recommended to formulate it as a suspension.

    • A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is advisable to conduct a small pilot study to ensure the stability and homogeneity of the NXP800 suspension in the chosen vehicle.

    • Preparation of Vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution.

    • Preparation of NXP800 Suspension: On the day of dosing, weigh the required amount of NXP800 and add the appropriate volume of the vehicle to achieve the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose would be 0.4 mg. If the gavage volume is 0.1 mL, the concentration would be 4 mg/mL). Vortex thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Administer NXP800 or vehicle control orally via gavage using a 20-gauge, 1.5-inch curved gavage needle.

    • The volume of administration should be consistent across all animals, typically 100 µL per 20g mouse.

Dosing Schedules
  • Schedule A (Intermittent Dosing):

    • Dose: 20 mg/kg.

    • Schedule: Administer NXP800 orally once daily for 5 consecutive days, followed by 2 days of no treatment. This cycle can be repeated for the duration of the study.

  • Schedule B (Daily Dosing):

    • Dose: 35 mg/kg.

    • Schedule: Administer NXP800 orally once daily for 20 consecutive days.

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.

  • Humane Endpoints: Euthanize animals if any of the following are observed:

    • Tumor volume exceeds 2000 mm³.

    • Tumor becomes ulcerated or necrotic.

    • Body weight loss exceeds 20% of the initial weight.

    • Significant signs of distress or pain.

    • At the end of the study, euthanize all remaining animals.

Data Analysis
  • Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.

  • Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • Statistically analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway Visualizations

The following diagrams illustrate the mechanism of action of NXP800.

HSF1_Pathway_Inhibition_by_NXP800 cluster_hsf1_activation HSF1 Activation cluster_nuclear_translocation Nuclear Translocation & Transcription Proteotoxic Stress Proteotoxic Stress Inactive HSF1 Monomer Inactive HSF1 Monomer Proteotoxic Stress->Inactive HSF1 Monomer Oncogenic Stress Oncogenic Stress Oncogenic Stress->Inactive HSF1 Monomer Active HSF1 Trimer Active HSF1 Trimer Inactive HSF1 Monomer->Active HSF1 Trimer Trimerization & Phosphorylation HSE HSE Active HSF1 Trimer->HSE Binds to Heat Shock Element (HSE) Target Gene Transcription Target Gene Transcription HSE->Target Gene Transcription Initiates NXP800 NXP800 NXP800->Active HSF1 Trimer Inhibits Pathway Downstream_Effects_of_NXP800 cluster_downstream Downstream Effects cluster_cellular_processes Cancer Cell Processes NXP800 NXP800 HSF1 Pathway HSF1 Pathway NXP800->HSF1 Pathway Inhibition Heat Shock Proteins (HSPs) Heat Shock Proteins (HSPs) HSF1 Pathway->Heat Shock Proteins (HSPs) PI3K-AKT Pathway PI3K-AKT Pathway HSF1 Pathway->PI3K-AKT Pathway RAS-MAPK Pathway RAS-MAPK Pathway HSF1 Pathway->RAS-MAPK Pathway Metastasis Metastasis HSF1 Pathway->Metastasis Decreased Protein Folding & Stability Protein Folding & Stability Heat Shock Proteins (HSPs)->Protein Folding & Stability Decreased Cell Survival & Proliferation Cell Survival & Proliferation PI3K-AKT Pathway->Cell Survival & Proliferation Decreased RAS-MAPK Pathway->Cell Survival & Proliferation Decreased Tumor Growth Tumor Growth Cell Survival & Proliferation->Tumor Growth Inhibition

References

Troubleshooting & Optimization

Low efficacy of HS79 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our comprehensive search for the experimental compound designated "HS79" has not yielded any specific information in publicly available scientific literature or databases. The predominant results for "this compound" relate to an industrial-grade hose. It is possible that "this compound" is an internal compound code, a misnomer, or a typographical error.

One closely related designation found is HLX79 , a human sialidase fusion protein. If you are working with HLX79, please verify the compound name and resubmit your query.

Without accurate identification of the compound and its biological context, we are unable to provide a detailed and accurate technical support center as requested. The following structure is a template demonstrating how such a guide would be organized if information on "this compound" were available. We encourage you to provide the correct compound name or additional identifying information so we can populate this resource for you.

Frequently Asked Questions (FAQs)

This section would typically address common issues reported by researchers.

QuestionBrief Answer
Why am I observing low efficacy or no response with this compound in my cell-based assays? This could be due to several factors, including incorrect dosage, issues with compound stability or solubility, cell line resistance, or off-target effects. Please refer to the detailed troubleshooting guide below.
What is the recommended solvent and storage condition for this compound? Information not available. For most experimental compounds, DMSO is a common solvent, and storage at -20°C or -80°C is recommended to maintain stability. However, this is a general guideline and may not apply to this compound.
Are there any known off-target effects of this compound? Information not available. It is crucial to perform appropriate control experiments to rule out off-target effects.
What is the expected IC50 of this compound in sensitive cell lines? Information not available. This would be dependent on the specific cell line and the target pathway of this compound.

Troubleshooting Guide for Low Efficacy

This guide would provide a structured approach to resolving common experimental issues.

Compound Preparation and Handling
  • Question: How can I be sure my compound is active?

    • Answer:

      • Verify Source and Purity: Ensure the compound is from a reputable supplier and check the certificate of analysis for purity.

      • Proper Storage: Confirm that the compound has been stored under the recommended conditions to prevent degradation.

      • Fresh Preparation: Prepare fresh stock solutions for your experiments. Avoid multiple freeze-thaw cycles.

      • Solubility Issues: Visually inspect your stock and working solutions for any precipitation. Consider using a different solvent or sonication to ensure complete dissolution.

Experimental Design and Execution
  • Question: Could my experimental setup be the cause of the low efficacy?

    • Answer:

      • Dose-Response and Time-Course: Have you performed a comprehensive dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific cell line?

      • Cell Line Viability: Ensure that the observed low efficacy is not due to general cytotoxicity at the concentrations used. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

      • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your assay system.

Biological Factors
  • Question: What if the issue is with my biological model?

    • Answer:

      • Target Expression: Verify the expression of the putative target of this compound in your cell line at the protein level (e.g., Western blot or flow cytometry).

      • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to the pathway targeted by this compound. Consider testing in a different, validated cell line.

      • Signaling Pathway Crosstalk: There might be compensatory signaling pathways activated in your cells that circumvent the effect of this compound.

Experimental Protocols (Template)

Detailed protocols are essential for reproducibility. Below is a template for how a protocol would be presented.

Example: Cell Viability Assay Using a Luminescent Readout

  • Cell Seeding:

    • Seed cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

    • Incubate for 72 hours.

  • Luminescent Readout:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Read luminescence on a plate reader.

Signaling Pathways and Workflows (Template)

Visual diagrams are crucial for understanding complex biological processes and experimental procedures.

experimental_workflow General Experimental Workflow for Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation assay Efficacy Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: A generalized workflow for testing the efficacy of an experimental compound.

hypothetical_pathway Hypothetical Signaling Pathway for this compound receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cell_response This compound This compound This compound->kinase_b

Caption: A hypothetical signaling pathway illustrating how an inhibitor like this compound might function.

We are committed to providing you with the most accurate and relevant technical support. Please provide the correct name or more details about "this compound" so we can create a specific and helpful resource for your research needs.

Technical Support Center: Optimizing Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "HS79" as a biological inhibitor did not yield relevant results. The term "HS-79" is predominantly associated with a brand of PTFE hose used in industrial and automotive applications. This guide will therefore focus on the general principles and troubleshooting strategies for optimizing the concentration of any given inhibitor for maximum efficacy in a research setting. Researchers should substitute "Inhibitor X" with the specific compound being investigated.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration for my inhibitor?

The optimal concentration of an inhibitor is typically determined through a dose-response experiment. This involves treating your target cells, tissues, or enzyme preparation with a range of inhibitor concentrations and measuring the biological response of interest. The goal is to identify the concentration that produces the maximal desired inhibitory effect with minimal off-target effects or toxicity. A key parameter derived from this experiment is the IC50 (half-maximal inhibitory concentration), which is the concentration of the inhibitor required to reduce the biological activity by 50%. The optimal concentration is often in the range of the IC50 value, but this can vary depending on the specific experimental goals.

Q2: What are the critical first steps before starting a concentration optimization experiment?

Before initiating a dose-response study, it is crucial to:

  • Characterize the inhibitor: Understand its mechanism of action, solubility, and stability in your experimental medium.

  • Establish a robust assay: Develop a reliable and reproducible method to measure the biological activity you intend to inhibit. This assay should have a good signal-to-noise ratio and be sensitive to changes in the activity of the target.

  • Determine the appropriate concentration range: A preliminary pilot experiment with a broad range of concentrations (e.g., from nanomolar to millimolar) can help to narrow down the effective concentration range for your inhibitor.

Q3: My inhibitor is not showing any effect. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect:

  • Incorrect Concentration: The concentrations tested may be too low to elicit a response.

  • Inhibitor Instability: The inhibitor may be degrading in the experimental conditions (e.g., temperature, pH, light exposure).

  • Poor Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.

  • Assay Issues: The experimental assay may not be sensitive enough to detect the inhibitory effect.

  • Cell Permeability: If using a cell-based assay, the inhibitor may not be able to cross the cell membrane to reach its intracellular target.

Q4: I am observing toxicity or off-target effects at higher concentrations. What should I do?

If you observe cellular toxicity or other unintended effects, it is important to:

  • Perform a viability assay: Use assays like MTT or trypan blue exclusion to determine the cytotoxic concentration of your inhibitor.

  • Lower the concentration: The optimal concentration should be below the threshold for toxicity.

  • Consider alternative inhibitors: If the therapeutic window (the range between the effective concentration and the toxic concentration) is too narrow, you may need to explore other inhibitors with a better safety profile.

Troubleshooting Guides

Guide 1: No Inhibition Observed

This guide provides a step-by-step approach to troubleshoot experiments where the inhibitor shows no effect.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Response Cellular Response Nucleus->Response Inhibitor Inhibitor X Inhibitor->Kinase2

HS79 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS-79, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation and stability issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is HS-79 and what is its mechanism of action?

A1: HS-79 is a selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STKXYZ), a key component of the ABC signaling pathway implicated in cell proliferation and survival. By blocking the ATP-binding site of STKXYZ, HS-79 prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells with an activating mutation in the STKXYZ gene.

Signaling Pathway Diagram

HS-79_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS STKXYZ STKXYZ Receptor->STKXYZ Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Downstream_Target Downstream Target STKXYZ->Downstream_Target Phosphorylates HS79 HS-79 This compound->STKXYZ Inhibits Downstream_Target->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: The ABC signaling pathway with the inhibitory action of HS-79 on STKXYZ.

Q2: What are the common stability issues observed with HS-79?

A2: HS-79 can be susceptible to degradation under certain experimental conditions. The most common issues are hydrolysis in aqueous solutions, particularly at non-neutral pH, and photodegradation upon prolonged exposure to light. Oxidation can also occur in the presence of reactive oxygen species or certain metal ions.

Q3: How should I prepare and store stock solutions of HS-79?

A3: For optimal stability, HS-79 stock solutions should be prepared in anhydrous DMSO at a concentration of 10-20 mM. Aliquot the stock solution into small volumes in tightly sealed, amber-colored vials to minimize exposure to light and moisture. Store the aliquots at -80°C for long-term storage and at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of HS-79 in cell-based assays.

Possible Cause: Degradation of HS-79 in the cell culture medium.

Troubleshooting Steps:

  • Assess Stability in Media: Perform a time-course experiment to determine the stability of HS-79 in your specific cell culture medium.

  • Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay, if experimentally feasible.

  • pH of Media: Ensure the pH of your cell culture medium is stable throughout the experiment, as HS-79 is known to be less stable at acidic or alkaline pH.

  • Fresh Working Solutions: Always prepare fresh working solutions of HS-79 from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions.

Issue 2: Poor solubility or precipitation of HS-79 in aqueous buffers.

Possible Cause: HS-79 has low aqueous solubility.

Troubleshooting Steps:

  • Solubility Testing: Determine the solubility of HS-79 in your experimental buffer.

  • Use of Co-solvents: If solubility is an issue, consider the use of a small percentage (e.g., 0.1-1%) of a co-solvent such as DMSO or ethanol in your final assay buffer. However, always run a vehicle control to ensure the co-solvent does not affect your experimental system.

  • pH Adjustment: Assess the solubility of HS-79 at different pH values to find the optimal pH for solubility and stability.

Issue 3: Variability in results between experiments.

Possible Cause: Inconsistent handling or storage of HS-79.

Troubleshooting Steps:

  • Standardize Aliquoting: Ensure that stock solutions are aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.

  • Protect from Light: During experimental procedures, protect all solutions containing HS-79 from direct light by using amber tubes or covering them with foil.

  • Consistent DMSO Quality: Use high-quality, anhydrous DMSO for preparing stock solutions.

Troubleshooting Workflow

HS79_Troubleshooting_Workflow Start Inconsistent/Low Activity of HS-79 Check_Degradation Assess HS-79 stability in assay medium (See Protocol 1) Start->Check_Degradation Degradation_Observed Significant Degradation? Check_Degradation->Degradation_Observed Reduce_Incubation Reduce incubation time or prepare fresh solutions more frequently Degradation_Observed->Reduce_Incubation Yes Check_Solubility Check for precipitation in aqueous buffer Degradation_Observed->Check_Solubility No Reduce_Incubation->Check_Solubility Precipitation_Observed Precipitation Observed? Check_Solubility->Precipitation_Observed Adjust_Solvent Use co-solvent (e.g., <1% DMSO) or adjust buffer pH Precipitation_Observed->Adjust_Solvent Yes Review_Handling Review compound handling procedures Precipitation_Observed->Review_Handling No Adjust_Solvent->Review_Handling Handling_Issues Inconsistent Handling? Review_Handling->Handling_Issues Standardize_Handling Standardize aliquoting, protect from light, and use anhydrous DMSO Handling_Issues->Standardize_Handling Yes End Consistent Results Handling_Issues->End No Standardize_Handling->End

Caption: A logical workflow for troubleshooting common issues with HS-79.

Data on HS-79 Stability

The following tables summarize stability data for HS-79 under various conditions.

Table 1: Stability of HS-79 in Aqueous Buffers at 37°C

Buffer (pH)Time (hours)% Remaining HS-79
Acetate (pH 5.0)0100
285.2
665.7
2430.1
PBS (pH 7.4)0100
298.5
695.3
2488.9
Glycine (pH 9.0)0100
270.4
645.1
2415.6

Table 2: Photostability of HS-79 in Solution

ConditionIncubation Time (hours)% Remaining HS-79
Ambient Light0100
475.3
855.1
Dark Control0100
499.8
899.5

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of HS-79 in Aqueous Buffers

Objective: To determine the degradation rate of HS-79 in different aqueous buffers over time.

Materials:

  • HS-79

  • Anhydrous DMSO

  • Acetate buffer (pH 5.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Glycine buffer (pH 9.0)

  • Acetonitrile

  • Methanol

  • Formic acid

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of HS-79 in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the aqueous buffers (Acetate, PBS, Glycine).

  • Incubation: Incubate the working solutions at 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 6, and 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate any proteins or salts. Transfer the supernatant to an HPLC vial.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining HS-79.

  • Data Analysis: Calculate the percentage of HS-79 remaining at each time point relative to the 0-hour time point.

Experimental Workflow Diagram

HS79_Stability_Assay_Workflow Start Start: Stability Assay Prepare_Stock Prepare 10 mM HS-79 stock in anhydrous DMSO Start->Prepare_Stock Prepare_Working Dilute stock to 10 µM in Acetate, PBS, and Glycine buffers Prepare_Stock->Prepare_Working Incubate Incubate solutions at 37°C Prepare_Working->Incubate Time_Points Withdraw aliquots at 0, 2, 6, 24 hours Incubate->Time_Points Quench Quench with cold acetonitrile + internal standard Time_Points->Quench Centrifuge Centrifuge samples Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining HS-79 Analyze->Calculate End End: Stability Profile Calculate->End

Caption: A step-by-step workflow for the HS-79 chemical stability assay.

Technical Support Center: HS79 FASN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HS79 FASN inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you overcome challenges and obtain consistent, reliable results.

Troubleshooting Guide: Inconsistent Results with this compound

Inconsistencies in experimental outcomes with this compound can arise from a variety of factors, ranging from inhibitor preparation to cell-line-specific responses. This guide provides a structured approach to identifying and resolving common issues.

Observed Problem Potential Cause Recommended Solution
Low or no inhibitory activity Inhibitor Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. When preparing working solutions, dilute the stock in pre-warmed media and vortex thoroughly. Visually inspect for any precipitation before adding to cells.
Inhibitor Degradation: Improper storage can lead to a loss of activity.Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines.Perform a dose-response experiment (e.g., using a cell viability assay) to determine the optimal IC50 for your specific cell line.
High variability between replicates Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered inhibitor concentrations.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Cell death observed in vehicle control Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Unexpected cellular responses or off-target effects Complex I Inhibition: this compound's parent compound, Fasnall, has been reported to inhibit mitochondrial Complex I, which can lead to metabolic changes independent of FASN inhibition.[1]Consider including control experiments to assess mitochondrial function (e.g., measuring oxygen consumption rate). Compare the effects of this compound with other FASN inhibitors that have different chemical scaffolds.
Cell-Line Specific Pathways: The cellular response to FASN inhibition is highly dependent on the genetic background of the cell line, including the status of tumor suppressors like p53 and oncogenes like KRAS.Characterize the relevant signaling pathways in your cell model. For example, loss of p53 function may sensitize cells to FASN inhibitor-induced apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an enantiomer of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN). FASN is the key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound blocks the production of fatty acids, leading to an accumulation of the substrate malonyl-CoA. This disruption in lipid metabolism can induce apoptosis and inhibit the proliferation of cancer cells that are highly dependent on de novo fatty acid synthesis.

Q2: How should I prepare and store this compound?

A2: It is recommended to prepare a stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the stock solution should be diluted in pre-warmed cell culture medium and mixed thoroughly.

Q3: What is a typical working concentration for this compound?

A3: The optimal working concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. Based on studies with the parent compound Fasnall, concentrations in the low micromolar range are often effective.

Q4: Why am I seeing different results in different cell lines?

A4: The response to FASN inhibition can vary significantly between cell lines due to several factors:

  • Dependence on de novo fatty acid synthesis: Some cell lines are more reliant on this pathway for survival and proliferation than others.

  • Genetic background: The status of genes like p53 and KRAS can influence whether the primary response to FASN inhibition is cell cycle arrest or apoptosis.

  • Expression levels of FASN: Higher levels of FASN expression may correlate with increased sensitivity to inhibition.

Q5: Are there any known off-target effects of this compound?

A5: The parent compound of this compound, Fasnall, has been reported to have off-target effects, most notably the inhibition of mitochondrial Complex I.[1] This can lead to broader metabolic consequences beyond the direct inhibition of FASN. It is advisable to consider these potential off-target effects when interpreting your data and to use multiple, structurally distinct FASN inhibitors to confirm findings.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for Fasnall, the parent compound of this compound, in various cancer cell lines. Note that the potency of this compound may differ. It is always recommended to determine the IC50 experimentally in your cell line of interest.

Compound Cell Line Cancer Type IC50 (µM)
FasnallPC9Non-Small Cell Lung Cancer~53.9 (2D culture), ~57.4 (3D culture)
FasnallPC9-GR3Non-Small Cell Lung Cancer (Gefitinib/Osimertinib resistant)~31.2 (2D culture), ~65.8 (3D culture)[2]
FasnallA549Non-Small Cell Lung CancerNot explicitly stated, but used at concentrations based on an IC50 of ~3.05 µM for a different drug in the same study.[3]
FasnallDU-145Prostate Cancer126.2 ± 4.4
FasnallMCF-7Breast Cancer> 1000[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in fresh culture medium to the desired density.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for the appropriate duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK SREBP1c SREBP-1c PI3K_Akt_mTOR->SREBP1c MAPK_ERK->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Cell_Growth Cell Growth & Proliferation FASN->Cell_Growth Lipid_Synthesis Complex Lipid Synthesis (Phospholipids, etc.) Palmitate->Lipid_Synthesis Protein_Modification Protein Palmitoylation Palmitate->Protein_Modification Membrane_Integrity Membrane Integrity & Fluidity Lipid_Synthesis->Membrane_Integrity Membrane_Integrity->Cell_Growth Cell_Signaling Signaling Molecules Protein_Modification->Cell_Signaling Cell_Signaling->Cell_Growth This compound This compound This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis

Caption: FASN signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_inhibitor Inhibitor Checks cluster_protocol Protocol Checks cluster_cell_line Cell Line Checks cluster_off_target Off-Target Checks Start Inconsistent Results with this compound Check_Inhibitor Step 1: Verify Inhibitor Preparation & Storage Start->Check_Inhibitor Check_Protocol Step 2: Review Experimental Protocol Check_Inhibitor->Check_Protocol If inhibitor is OK Solubility Check for precipitation Check_Inhibitor->Solubility Storage Aliquoted? Stored at -20/-80°C? Check_Inhibitor->Storage Concentration Perform dose-response Check_Inhibitor->Concentration Check_Cell_Line Step 3: Evaluate Cell Line Characteristics Check_Protocol->Check_Cell_Line If protocol is sound Cell_Seeding Even cell density? Check_Protocol->Cell_Seeding Vehicle_Control DMSO concentration ≤ 0.1%? Check_Protocol->Vehicle_Control Edge_Effects Outer wells avoided? Check_Protocol->Edge_Effects Consider_Off_Target Step 4: Consider Off-Target Effects Check_Cell_Line->Consider_Off_Target If cell line is appropriate p53_Status p53 wild-type or mutant? Check_Cell_Line->p53_Status FASN_Expression High or low FASN levels? Check_Cell_Line->FASN_Expression Metabolic_Dependence Relies on de novo synthesis? Check_Cell_Line->Metabolic_Dependence Consistent_Results Consistent Results Consider_Off_Target->Consistent_Results After further controls Mitochondrial_Function Assess Complex I activity Consider_Off_Target->Mitochondrial_Function Compare_Inhibitors Use structurally different FASN inhibitors Consider_Off_Target->Compare_Inhibitors

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting HS79 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS79. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the precipitation of this compound in cell culture media. The following guides and FAQs will help you identify the root cause of precipitation and provide actionable solutions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the observed precipitation of this compound in my cell culture media?

A1: Precipitation of this compound can be attributed to several factors, often related to the physicochemical properties of the compound and its interaction with media components. Common causes include:

  • Temperature Fluctuations: Exposing media containing this compound to repeated freeze-thaw cycles or sudden temperature shifts can decrease its solubility.[1][2]

  • Incorrect Media Preparation: The order of component addition during media preparation is crucial. The interaction of this compound with certain salts, like calcium or phosphate, can lead to the formation of insoluble complexes.[1][2]

  • pH Imbalance: Deviations from the optimal pH range for this compound can alter its charge and reduce its solubility.

  • High Concentration: Exceeding the saturation point of this compound in the media will inevitably lead to precipitation.

  • Media Composition: The presence of certain metal ions or other supplements in serum-free media can sometimes cause precipitation.[1][2]

  • Evaporation: Water loss from the media can increase the concentration of all components, including this compound, potentially causing it to precipitate.[1]

Q2: Can the observed precipitate harm my cells?

A2: Yes, the presence of precipitates in your cell culture can have detrimental effects.[1][2] These precipitates can alter the composition of the media by removing essential nutrients and other important components through processes like chelation.[1][2] Furthermore, the precipitates themselves can be visible under a microscope and may interfere with imaging-based assays.[1][2]

Q3: Is it possible to salvage media where this compound has precipitated?

A3: It is generally not recommended to use media with visible precipitation for critical experiments. However, for less sensitive applications, you may try to redissolve the precipitate by gently warming the media and agitating it. If the precipitate does not dissolve, it is best to discard the media to avoid inconsistent results.

Troubleshooting Guide

Use the following flowchart to diagnose and resolve this compound precipitation issues.

Troubleshooting_HS79_Precipitation start Precipitation Observed in Media with this compound check_visual Visually Inspect Precipitate: - Crystalline or Amorphous? - Uniformly distributed or settled? start->check_visual check_prep Review Media Preparation Protocol check_visual->check_prep Amorphous check_storage Examine Storage Conditions check_visual->check_storage Crystalline solution_order Modify Order of Component Addition check_prep->solution_order Incorrect order solution_ph Check and Adjust Media pH check_prep->solution_ph pH out of range check_conc Verify this compound Concentration check_storage->check_conc Potential evaporation solution_temp Optimize Storage and Handling Temperatures check_storage->solution_temp Improper temp. solution_conc Prepare Fresh Dilution or Lower Concentration check_conc->solution_conc Concentration too high solution_filter Filter-sterilize after This compound addition (use low-protein binding filter) solution_order->solution_filter

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

While specific solubility data for this compound is proprietary, the following tables provide a general framework for optimizing its solubility based on common experimental parameters.

Table 1: Effect of Temperature on this compound Solubility (Illustrative)

Temperature (°C)Observation (after 24h)Recommended Action
4Significant PrecipitationAvoid prolonged storage at 4°C after this compound addition.
25 (Room Temp)Minor PrecipitationUse media shortly after preparation.
37No PrecipitationOptimal for immediate use in cell culture.

Table 2: Effect of pH on this compound Solubility (Illustrative)

Media pHObservationRecommended Action
6.8PrecipitationEnsure pH is within the optimal range before adding this compound.
7.2No PrecipitationMaintain pH in the physiological range.
7.6No PrecipitationMaintain pH in the physiological range.
8.0Minor PrecipitationAvoid alkaline pH conditions.

Experimental Protocols

Protocol 1: Optimized Preparation of Media Containing this compound

This protocol is designed to minimize the risk of this compound precipitation during media preparation.

  • Prepare Basal Media: Prepare the desired volume of basal cell culture media according to the manufacturer's instructions.

  • Supplement Addition (Serum, etc.): Add all other required supplements (e.g., fetal bovine serum, antibiotics) to the basal media and mix thoroughly.

  • pH Adjustment: Check the pH of the supplemented media and adjust to the optimal range (typically 7.2-7.4) if necessary, using sterile 1N HCl or 1N NaOH.

  • This compound Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a recommended solvent (e.g., DMSO, ethanol).

  • This compound Addition to Media: While gently stirring the supplemented media, slowly add the required volume of the this compound stock solution. Crucially, add the this compound stock solution dropwise to the vortex of the stirring media to ensure rapid and uniform dispersion.

  • Final Volume Adjustment: If necessary, bring the media to the final desired volume with sterile, nuclease-free water.

  • Sterilization: Filter-sterilize the final media solution using a 0.22 µm low-protein binding syringe or bottle-top filter.

  • Storage: Store the media at the recommended temperature and protect from light. Use within the recommended timeframe.

Protocol 2: Troubleshooting this compound Precipitation via a Solubility Test

This experiment helps determine the optimal conditions for this compound solubility in your specific media.

  • Aliquoting Media: Aliquot your complete cell culture media into several sterile conical tubes.

  • Creating a Parameter Matrix: Systematically vary one parameter per tube or set of tubes. For example:

    • Temperature: Incubate aliquots at different temperatures (4°C, room temperature, 37°C).

    • pH: Adjust the pH of aliquots to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6).

    • Concentration: Prepare a serial dilution of the this compound stock solution to test a range of final concentrations.

  • Adding this compound: Add this compound to each tube according to the experimental design.

  • Observation: Incubate the tubes under the specified conditions and visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).

  • Analysis: Identify the conditions that result in the least amount of precipitation.

Signaling Pathway and Logical Relationships

The precipitation of this compound can impact downstream cellular signaling by reducing its effective concentration. The following diagram illustrates the logical relationship between proper media preparation and successful experimental outcomes.

Experimental_Success_Pathway cluster_outcome Experimental Outcome correct_order Correct Order of Component Addition soluble_this compound Soluble this compound correct_order->soluble_this compound precipitation This compound Precipitation correct_order->precipitation Incorrect stable_temp Stable Temperature stable_temp->soluble_this compound stable_temp->precipitation Fluctuations optimal_ph Optimal pH optimal_ph->soluble_this compound optimal_ph->precipitation Incorrect accurate_conc Accurate this compound Concentration soluble_this compound->accurate_conc reliable_results Reliable and Reproducible Experimental Results accurate_conc->reliable_results

Caption: Factors influencing this compound solubility and experimental success.

References

Technical Support Center: Improving the In Vivo Bioavailability of HS79

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HS79. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound, a hypothetical compound with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the in vivo bioavailability of this compound?

A1: The primary challenge is the poor aqueous solubility of this compound. Like many new chemical entities, its low solubility limits its dissolution in gastrointestinal fluids, which is a critical step for absorption into the bloodstream. This often leads to low and variable oral bioavailability.[1][2][3]

Q2: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A2: Several innovative formulation strategies can be employed. These include particle size reduction (micronization and nanosizing), the use of solid dispersions, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and complexation with cyclodextrins.[1][4][5][6][7]

Q3: How does reducing particle size improve the bioavailability of this compound?

A3: Reducing the particle size of this compound increases its surface area-to-volume ratio.[4][8][9] This larger surface area facilitates a higher rate of dissolution in gastrointestinal fluids, which can lead to improved absorption and overall bioavailability.[4][8]

Q4: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it help with this compound?

A4: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous medium under gentle agitation.[3][6][7] For a lipophilic compound like this compound, a SEDDS formulation can help to keep the drug in a solubilized state within the gastrointestinal tract, thereby improving its absorption and bioavailability.[6]

Troubleshooting Guide

Q1: We are observing high variability in the plasma concentrations of this compound across our animal subjects. What could be the cause?

A1: High variability is often a consequence of poor solubility and dissolution.[1] When a drug has low solubility, small variations in the gastrointestinal environment of individual animals (e.g., pH, food content) can have a significant impact on how much of the drug dissolves and is absorbed. Consider implementing a formulation strategy such as micronization or a SEDDS to improve dissolution and reduce this variability.

Q2: Our initial in vivo studies with a simple suspension of this compound in water showed very low exposure. What is the next logical step?

A2: A simple aqueous suspension is often insufficient for a poorly soluble compound like this compound. The next logical step is to explore enabling formulations. A good starting point would be to conduct formulation screening studies. You could begin with particle size reduction techniques like micronization or prepare a simple lipid-based formulation to assess if these strategies provide a significant improvement in exposure.[4][5]

Q3: We tried micronization, but the bioavailability of this compound is still suboptimal. What other approaches can we explore?

A3: If micronization does not provide the desired bioavailability, you can explore more advanced formulation strategies. Amorphous solid dispersions, where this compound is dispersed in a polymer matrix, can improve solubility by preventing crystallization.[1][5] Lipid-based formulations, particularly SEDDS, are another powerful option for enhancing the absorption of lipophilic drugs.[3][6][7]

Data Presentation

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 154.0300 ± 90100 (Reference)
Micronized Suspension50150 ± 402.0900 ± 250300
Solid Dispersion50350 ± 701.52100 ± 500700
SEDDS50600 ± 1201.04200 ± 9001400

Data are presented as mean ± standard deviation (n=6). This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Particle Size Reduction of this compound by Air Jet Milling (Micronization)

Objective: To reduce the particle size of this compound to the micron range to improve its dissolution rate.

Materials:

  • This compound (unprocessed)

  • Air jet mill

  • Laser diffraction particle size analyzer

  • Microscope

Procedure:

  • Ensure the air jet mill is clean and properly assembled according to the manufacturer's instructions.

  • Weigh a suitable amount of unprocessed this compound.

  • Set the milling parameters (e.g., grinding pressure, feed rate). These will need to be optimized for this compound.

  • Carefully introduce the this compound powder into the feeder of the air jet mill.

  • Start the milling process and collect the micronized powder.

  • After milling, collect a small sample of the micronized this compound for particle size analysis.

  • Use a laser diffraction particle size analyzer to determine the particle size distribution (e.g., D10, D50, D90).

  • Visually inspect the micronized powder under a microscope to confirm the reduction in particle size and assess morphology.

  • Store the micronized this compound in a well-sealed container in a desiccator.

Protocol 2: Preparation of a Liquid Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.

Materials:

  • This compound (micronized or unprocessed)

  • A suitable oil (e.g., Capryol 90)

  • A suitable surfactant (e.g., Kolliphor RH 40)

  • A suitable cosurfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath or magnetic stirrer with heating

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most appropriate excipients.

  • Based on the solubility data, select an oil, surfactant, and cosurfactant for the SEDDS formulation.

  • Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and cosurfactant to construct a ternary phase diagram and identify the self-emulsification region.

  • Select an optimal blank SEDDS formulation from the self-emulsification region.

  • Weigh the required amounts of the selected oil, surfactant, and cosurfactant into a clear glass vial.

  • Heat the mixture to a slightly elevated temperature (e.g., 40°C) if necessary to ensure homogeneity.

  • Vortex the mixture until a clear, isotropic solution is formed.

  • Add the pre-weighed amount of this compound to the blank SEDDS formulation.

  • Vortex the mixture, with gentle heating if required, until the this compound is completely dissolved.

  • To assess the self-emulsification properties, add a small amount of the drug-loaded SEDDS to a volume of water (e.g., 1 mL of SEDDS to 250 mL of water) with gentle stirring and observe the formation of a clear or slightly opalescent microemulsion.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hedgehog (Hh)->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters and promotes cleavage GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation/ Translocation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Transcription

Caption: A simplified diagram of the Hedgehog signaling pathway.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis Formulation Develop Formulations (e.g., Suspension, SEDDS) Characterization In Vitro Characterization (e.g., Dissolution, Particle Size) Formulation->Characterization Dosing Oral Administration to Animal Model (e.g., Rats) Characterization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Bioavailability Determine Relative Bioavailability PK_Calc->Bioavailability

References

Technical Support Center: HS79 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently no publicly available scientific literature or clinical data corresponding to a compound designated "HS79" in the context of pharmaceutical research or drug development. Initial searches for "this compound compound" have yielded results pertaining to an industrial product, a PTFE hose used in motorsports, which is not intended for biological or therapeutic use.

The information presented below is a generalized framework for a technical support center, created as a template. Should "this compound" be an internal project name or a recently disclosed compound, this structure can be populated with specific data once it becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound compound?

A: [Information not available. This section would typically describe the intended molecular target and the compound's effect on its activity, for example, "this compound is a potent and selective inhibitor of the XYZ kinase..."]

Q2: What are the known off-target effects of the this compound compound?

A: [Information not available. This section would list any identified off-target interactions and the potential resulting biological effects. For instance, "In broad-panel kinase screening, this compound has shown inhibitory activity against ABC kinase at concentrations above 1 µM..."]

Q3: What are the recommended in vitro and in vivo dose ranges for this compound?

A: [Information not available. This would provide guidance on effective concentration ranges for cell-based assays and dosing for animal studies, for example, "For in vitro studies, a concentration range of 10 nM to 1 µM is recommended. In xenograft mouse models, a dose of 10 mg/kg has been shown to be efficacious..."]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability in In Vitro Assays
Possible Cause Troubleshooting Step
Off-target kinase inhibitionPerform a broad-panel kinase screen (e.g., DiscoverX, Reaction Biology) to identify potential off-target interactions.
Disruption of essential cellular pathwaysConduct transcriptomic (RNA-seq) or proteomic analysis to identify pathways affected by this compound treatment.
Compound instability or degradationVerify the stability of the compound in your specific cell culture media over the time course of the experiment using HPLC or LC-MS.
Inaccurate compound concentrationConfirm the concentration of your stock solution using a reliable analytical method.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause Troubleshooting Step
Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism)Conduct pharmacokinetic studies in the relevant animal model to determine plasma and tissue exposure of this compound.
High plasma protein bindingMeasure the fraction of this compound bound to plasma proteins to determine the unbound, active concentration.
Activation of in vivo resistance mechanismsAnalyze tumor samples from in vivo studies for changes in the expression or activation of potential resistance pathways.

Experimental Protocols

[This section would provide detailed, step-by-step protocols for key experiments relevant to assessing the on- and off-target effects of a compound. Examples would include Western Blotting to confirm target engagement, Kinase Activity Assays, and Cell Viability Assays.]

Visualizations

Signaling Pathways

[Diagrams created using DOT language would be inserted here to visualize the intended signaling pathway of the compound and any known off-target pathways. An example is provided below.]

cluster_intended_pathway Intended Signaling Pathway cluster_off_target_pathway Off-Target Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylation Biological_Effect_1 Desired Biological Effect Downstream_Effector_1->Biological_Effect_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylation Side_Effect Undesired Side Effect Downstream_Effector_2->Side_Effect

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflows

[Diagrams illustrating experimental workflows, such as a troubleshooting flowchart for unexpected results, would be included here.]

Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity & Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Hypothesize_Cause Formulate Hypothesis for Unexpected Result Check_Reagents->Hypothesize_Cause Review_Protocol->Hypothesize_Cause Literature_Search Search Literature for Similar Findings Consult_Support Contact Technical Support Literature_Search->Consult_Support Design_New_Experiment Design Confirmatory Experiment Hypothesize_Cause->Design_New_Experiment Design_New_Experiment->Literature_Search

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Technical Support Center: Mitigating HS79 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "HS79" is not a recognized designation in public scientific literature. The following information is based on a hypothetical cytotoxic agent and provides a general framework for mitigating toxicity in preclinical animal studies. Researchers should adapt these guidelines to the specific characteristics of their test compound.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in managing and mitigating toxicity associated with the hypothetical compound this compound during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our mouse cohort at a dose that was previously tolerated. What are the potential causes?

A1: Unexpected mortality can stem from several factors:

  • Vehicle Toxicity: Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume and concentration.

  • Compound Stability: Verify the stability of your this compound formulation. Degradation products may have a different and more potent toxicity profile.

  • Animal Health Status: Subclinical infections or other health issues in the animal colony can increase sensitivity to drug-induced toxicity.

  • Dosing Errors: Double-check all dose calculations, solution concentrations, and administration volumes to rule out accidental overdose.

  • Strain/Species Sensitivity: Different strains or species of animals can exhibit varied sensitivity to the same compound.[1][2]

Q2: What are the initial steps to take when significant weight loss (>15%) is observed in the this compound-treated group?

A2: Significant weight loss is a key indicator of systemic toxicity. Initial actions should include:

  • Increase Monitoring Frequency: Monitor the animals' body weight, food and water intake, and clinical signs daily.

  • Dose Reduction or Interruption: Consider reducing the dose or temporarily halting administration to allow for recovery.[3]

  • Supportive Care: Provide supportive care such as supplemental nutrition (e.g., hydrogels, palatable high-calorie food) and hydration (e.g., subcutaneous fluids).

  • Blood Sampling: If ethically permissible and planned in the protocol, collect a small blood sample to assess key organ function markers (e.g., liver enzymes, kidney function markers).

Q3: How can we differentiate between on-target and off-target toxicity of this compound?

A3: Differentiating on-target from off-target effects is crucial for development. Strategies include:

  • Pharmacodynamic (PD) Markers: Correlate the toxicity profile with on-target PD markers in both tumor (if applicable) and normal tissues.

  • Structurally Related Analogs: Test analogs of this compound with reduced on-target activity. If toxicity persists, it is likely an off-target effect.

  • Rescue Experiments: If the on-target mechanism is known, attempt to rescue the phenotype by manipulating the downstream pathway.

  • In Vitro Assays: Use a panel of in vitro assays (e.g., receptor binding assays, cytotoxicity in different cell lines) to identify potential off-targets.

Troubleshooting Guides

This section provides guidance for specific adverse events observed during this compound administration.

Observed Issue Potential Cause Recommended Action
Hepatotoxicity (Elevated ALT/AST)This compound or its metabolites may be causing direct liver injury.1. Perform a dose-response study to establish the No Observed Adverse Effect Level (NOAEL). 2. Consider co-administration with a hepatoprotective agent (e.g., N-acetylcysteine) in an exploratory study. 3. Conduct histopathological analysis of liver tissue.
Nephrotoxicity (Elevated BUN/Creatinine)Compound precipitation in renal tubules or direct cellular damage.1. Ensure adequate hydration of the animals. 2. Analyze urine for crystals or cellular casts. 3. Evaluate the effect of altering the vehicle to improve solubility. 4. Perform histopathology of the kidneys.
Injection Site Reactions (IV or IP administration)Poor solubility, non-physiological pH or osmolality of the formulation.1. Reformulate this compound to improve solubility and bring pH/osmolality closer to physiological levels. 2. Consider a different route of administration if scientifically justified.[3] 3. Rotate injection sites and dilute the formulation if possible.

Quantitative Data Summary

The following tables present hypothetical data from a dose-range-finding study for this compound and an evaluation of a mitigating agent, "Mitigator-X."

Table 1: this compound Dose-Response and Acute Toxicity in Mice (7-Day Study)

Dose Group (mg/kg)Mean Body Weight Change (%)Mortality Rate (%)Serum ALT (U/L) (Day 7)
Vehicle Control+2.5%0%35 ± 5
This compound (10 mg/kg)-1.8%0%42 ± 8
This compound (30 mg/kg)-8.5%10%150 ± 25
This compound (60 mg/kg)-17.2%40%450 ± 70

Table 2: Effect of Mitigator-X on this compound-Induced Hepatotoxicity (30 mg/kg)

Treatment GroupMean Body Weight Change (%)Serum ALT (U/L) (Day 7)
Vehicle Control+2.1%38 ± 6
This compound (30 mg/kg)-9.1%165 ± 30
Mitigator-X (50 mg/kg)+1.9%40 ± 7
This compound + Mitigator-X-3.5%65 ± 15

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound

  • Animal Model: Use a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old, with equal numbers of males and females.

  • Group Allocation: Assign 5 animals per group. Include a vehicle control group and at least 3-4 dose levels of this compound. Doses should be selected based on preliminary range-finding studies.[4]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 days.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.

  • Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry panel, and histopathological analysis of major organs.

Protocol 2: Evaluation of a Mitigating Agent for this compound Toxicity

  • Study Design: Based on the MTD study, select a toxic, but sublethal, dose of this compound.

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: this compound at the toxic dose

    • Group 3: Mitigating Agent alone

    • Group 4: this compound + Mitigating Agent

  • Administration: Administer the mitigating agent at a specified time before or after this compound administration, based on its proposed mechanism of action.

  • Monitoring: Conduct intensive monitoring as described in the MTD protocol, with a focus on the specific toxicity being mitigated (e.g., frequent blood draws to monitor liver enzymes).

  • Analysis: Compare toxicity endpoints (e.g., body weight, organ function markers, histopathology) between Group 2 and Group 4 to determine the efficacy of the mitigating agent.

Visualizations

Toxicity_Troubleshooting_Workflow start Adverse Event Observed (e.g., >15% Weight Loss) increase_monitoring Increase Monitoring Frequency (Daily Weight & Clinical Signs) start->increase_monitoring dose_modification Dose Modification start->dose_modification supportive_care Provide Supportive Care (Hydration, Nutrition) start->supportive_care is_reversible Is Toxicity Reversible? increase_monitoring->is_reversible dose_modification->is_reversible supportive_care->is_reversible continue_study Continue Study (with modifications) is_reversible->continue_study Yes stop_study Stop Study / Euthanize is_reversible->stop_study No analyze Analyze Data & Refine Protocol continue_study->analyze necropsy Perform Necropsy & Histopathology stop_study->necropsy necropsy->analyze HS79_Signaling_Pathway This compound This compound TargetKinase On-Target Kinase This compound->TargetKinase Inhibits OffTarget Off-Target Protein (e.g., in Hepatocyte) This compound->OffTarget Inhibits CancerCell Cancer Cell TargetKinase->CancerCell Regulates Hepatocyte Hepatocyte OffTarget->Hepatocyte Disrupts Apoptosis Apoptosis (Therapeutic Effect) CancerCell->Apoptosis Leads to Toxicity Cellular Stress & Injury (Hepatotoxicity) Hepatocyte->Toxicity Leads to Experimental_Design_Mitigation cluster_groups Treatment Groups cluster_endpoints Endpoints G1 Group 1: Vehicle BW Body Weight G1->BW Chem Serum Chemistry G1->Chem Histo Histopathology G1->Histo G2 Group 2: This compound G2->BW G2->Chem G2->Histo G3 Group 3: Mitigator-X G3->BW G3->Chem G3->Histo G4 Group 4: This compound + Mitigator-X G4->BW G4->Chem G4->Histo Compare Compare G2 vs G4 to assess mitigation

References

Validation & Comparative

Comparative Analysis of FASN Inhibitors: HS79 versus Fasnall

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between two inhibitors of Fatty Acid Synthase (FASN), Fasnall and its enantiomer HS79. FASN is a critical enzyme in the de novo synthesis of fatty acids and is recognized as a significant therapeutic target in oncology due to its overexpression in many cancer types. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to aid in the evaluation of these compounds.

Introduction and Mechanism of Action

Fasnall is a thiophenopyrimidine-based inhibitor identified as a selective agent against Fatty Acid Synthase (FASN).[1] It was discovered through a chemoproteomic screening platform and has demonstrated potent anti-tumor activity in various breast cancer cell lines and in vivo models.[2] Structurally, Fasnall is a racemic mixture. Subsequent research has isolated its constituent enantiomers, this compound and HS80.[2]

Primary Mechanism of FASN Inhibition: Fasnall and its enantiomers are understood to target FASN through its co-factor binding sites, distinguishing them from many other FASN inhibitors that compete with substrate intermediates.[1][2] Inhibition of FASN leads to several downstream cellular effects:

  • Accumulation of Malonyl-CoA: Blocking the final step of fatty acid synthesis causes a buildup of the substrate malonyl-CoA, which can have cytotoxic effects.[3]

  • Induction of Apoptosis: FASN inhibition by Fasnall leads to a sharp increase in cellular ceramide and diacylglycerol levels. The accumulation of ceramide, in particular, is a known trigger for programmed cell death (apoptosis).[1][2]

  • Alteration of Lipid Profiles: Treatment with Fasnall profoundly changes the global lipid profile of cancer cells, increasing the uptake of exogenous palmitate which is then shunted towards neutral lipid formation rather than incorporation into phospholipids.[1]

Alternative Hypothesis: Mitochondrial Complex I Inhibition: Recent studies have presented an alternative mechanism, suggesting that Fasnall's primary mode of action may be the inhibition of mitochondrial respiratory Complex I.[4][5] This action leads to an accumulation of NADH and a subsequent depletion of TCA cycle metabolites, a metabolic signature that mimics some effects of direct FASN inhibition.[5][6] This finding suggests that the anticancer effects of Fasnall could be attributable to a broader metabolic disruption rather than selective FASN targeting alone.

Comparative Performance Data

Experimental data demonstrates a clear difference in potency between Fasnall and its isolated enantiomers. This compound is significantly more effective at inhibiting FASN activity compared to both the racemic mixture (Fasnall) and the other enantiomer (HS80). The inhibitory activity was quantified using a tritiated acetate incorporation assay in BT474 breast cancer cells, which measures the rate of de novo lipid synthesis.

InhibitorChemical NatureIC50 (Tritiated Acetate Incorporation into Lipids)[2]
Fasnall Racemic Mixture5.84 µM
This compound Enantiomer of Fasnall1.57 µM
HS80 Enantiomer of Fasnall7.13 µM

As shown in the table, this compound exhibits a nearly four-fold greater potency than Fasnall, establishing it as the more active component of the racemic mixture.

Signaling Pathways and Experimental Visualization

To understand the biological context of FASN inhibition and the methods used to evaluate these inhibitors, the following diagrams are provided.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Lipogenesis cluster_downstream Cellular Outcomes GF Growth Factors (e.g., EGF, HER2) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c Upregulates FASN FASN SREBP1c->FASN Upregulates Expression Palmitate Palmitate (End Product) FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition Induces MalonylCoA Malonyl-CoA MalonylCoA->FASN Substrate Proliferation Membrane Synthesis & Cell Proliferation Palmitate->Proliferation Inhibitor This compound / Fasnall Inhibitor->FASN

FASN Signaling and Point of Inhibition.

Experimental_Workflow A 1. Seed Cancer Cells (e.g., BT474) in 96-well plates B 2. Treat cells with varying concentrations of this compound or Fasnall A->B C 3. Add [3H]-Acetate (Tritiated Acetate) to the culture medium B->C D 4. Incubate for 2-4 hours to allow incorporation into lipids C->D E 5. Lyse cells and perform lipid extraction (e.g., Folch method) D->E F 6. Quantify radioactivity in the lipid fraction using a scintillation counter E->F G 7. Plot dose-response curve and calculate IC50 values F->G

Workflow for Tritiated Acetate Incorporation Assay.

Detailed Experimental Protocols

Tritiated Acetate Incorporation Assay

This assay is a cornerstone for measuring de novo fatty acid synthesis in vitro and was used to determine the IC50 values for this compound and Fasnall.[2]

  • Objective: To quantify the rate of de novo lipid synthesis in cancer cells following treatment with FASN inhibitors by measuring the incorporation of radiolabeled acetate into cellular lipids.

  • Materials:

    • Cancer cell line (e.g., BT474, HepG2).

    • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS).

    • 96-well cell culture plates.

    • This compound and Fasnall compounds, dissolved in DMSO.

    • [³H]-Sodium Acetate (Tritiated Acetate).

    • Phosphate-Buffered Saline (PBS).

    • Cell lysis buffer.

    • Organic solvents for lipid extraction (e.g., Chloroform:Methanol mixture, 2:1 v/v).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Cell Seeding: Seed BT474 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

    • Inhibitor Treatment: Prepare serial dilutions of this compound and Fasnall in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%). Replace the old medium with the medium containing the inhibitors or vehicle control (DMSO).

    • Radiolabeling: Following a brief pre-incubation with the inhibitors (e.g., 30 minutes), add [³H]-Acetate to each well at a final concentration of 1-2 µCi/mL.

    • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator to allow the cells to metabolize the labeled acetate and incorporate it into newly synthesized lipids.

    • Cell Lysis and Lipid Extraction:

      • Aspirate the medium and wash the cells twice with cold PBS.

      • Lyse the cells directly in the wells.

      • Transfer the lysate to a new tube and perform a Folch lipid extraction by adding a chloroform:methanol (2:1) solution, vortexing, and centrifuging to separate the organic (lipid) and aqueous phases.

    • Quantification:

      • Carefully collect the lower organic phase containing the lipids.

      • Allow the solvent to evaporate completely.

      • Re-suspend the lipid film in a scintillation cocktail.

      • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of a parallel well to account for any differences in cell number.

    • Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary and Conclusion

The comparison between this compound and Fasnall provides critical insights for researchers targeting FASN.

  • Potency: this compound is demonstrably the more potent enantiomer of the racemic Fasnall, with an IC50 value approximately four times lower in a functional cell-based assay.[2] This highlights the importance of stereochemistry in inhibitor design and suggests that the use of the pure enantiomer (this compound) would be more effective and require lower concentrations than Fasnall.

  • Mechanism: While the primary target is reported as FASN, recent evidence for Fasnall's activity as a mitochondrial Complex I inhibitor complicates the interpretation of its cellular effects.[4][6] Researchers using these compounds should be aware of this potential off-target activity, which could contribute significantly to the observed anti-tumor effects.

For drug development professionals, the superior potency of this compound makes it a more attractive candidate for further investigation. However, a thorough characterization of its selectivity against FASN versus mitochondrial Complex I is essential to confirm its mechanism of action and predict its therapeutic window and potential side effects. The data strongly suggests that for studies intended to probe the specific role of FASN, using the more potent and specific enantiomer, this compound, is preferable to the racemic mixture.

References

A Comparative Guide to FASN Inhibitors: HS79 vs. TVB-2640 and FT113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid synthase (FASN) inhibitor HS79 with two other prominent FASN inhibitors, TVB-2640 (Denifanstat) and FT113. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to FASN Inhibition

Fatty acid synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. In normal adult tissues, its expression is generally low, as most fatty acids are obtained from dietary sources. However, FASN is significantly upregulated in many cancer cells to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis. This dependency on FASN makes it an attractive therapeutic target in oncology. Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate, ultimately inducing apoptosis in cancer cells.

Quantitative Comparison of FASN Inhibitors

The following table summarizes the reported inhibitory activities of this compound, TVB-2640, and FT113. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into account when making direct comparisons.

InhibitorTargetAssay TypeIC50 ValueCell Line/SystemReference
This compound FASNTritiated acetate incorporation1.57 µMBT474 breast cancer cells[1]
Fasnall (racemic) FASNTritiated acetate incorporation5.84 µMBT474 breast cancer cells[1]
Fasnall (racemic) Purified human FASN[¹⁴C]malonyl-CoA incorporation3.71 µMPurified enzyme from BT474 cells[1]
Fasnall (racemic) FASNAcetate incorporation147 nMHepG2 cells[1]
Fasnall (racemic) FASNGlucose incorporation213 nMHepG2 cells[1]
TVB-2640 (Denifanstat) FASNNot specifiedIn clinical trials (Phase 2)Human subjects[2][3][4]
FT113 Recombinant human FASNEnzymatic assay213 nMRecombinant enzyme
FT113 FASNCell-based activity assay90 nMBT474 breast cancer cells

Mechanism of Action and Key Features

This compound is an enantiomer of the racemic compound "Fasnall," a thiophenopyrimidine derivative. Fasnall has been shown to be a selective FASN inhibitor that targets the co-factor binding sites of the enzyme.[5][6] Inhibition of FASN by Fasnall leads to the induction of apoptosis in cancer cells.[1][5]

TVB-2640 (Denifanstat) is an oral, first-in-class, selective, and reversible inhibitor of FASN.[7] It is currently the most clinically advanced FASN inhibitor, having undergone Phase 2 clinical trials for conditions such as non-alcoholic steatohepatitis (NASH) and in combination with other agents for various cancers.[2][4] Its mechanism involves the disruption of palmitate biosynthesis, leading to apoptosis in tumor cells.[8]

FT113 is another potent and orally active FASN inhibitor. It has demonstrated anti-proliferative activity in various cancer cell lines and has shown anti-cancer effects in both in vitro and in vivo models.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of these FASN inhibitors.

Tritiated Acetate Incorporation Assay (for this compound and Fasnall)

This assay measures the rate of de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Cell Culture and Treatment:

  • BT474 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the FASN inhibitor (e.g., this compound, Fasnall) or vehicle control for a specified period.

Radiolabeling and Lipid Extraction:

  • Following inhibitor treatment, [³H]-acetate is added to the culture medium and incubated for a period to allow for its incorporation into newly synthesized lipids.

  • The cells are washed with phosphate-buffered saline (PBS) to remove unincorporated [³H]-acetate.

  • Cellular lipids are extracted using a suitable organic solvent mixture (e.g., hexane/isopropanol).

Quantification:

  • The organic phase containing the radiolabeled lipids is transferred to scintillation vials.

  • The solvent is evaporated, and a scintillation cocktail is added.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the incorporation of [³H]-acetate compared to the vehicle-treated control.[1]

Purified FASN Enzyme Activity Assay (for Fasnall)

This biochemical assay directly measures the enzymatic activity of purified FASN.

Enzyme and Substrates:

  • Human FASN is purified from a suitable source, such as BT474 cells.

  • The reaction mixture contains the purified FASN enzyme, acetyl-CoA, NADPH, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer.

Inhibition Assay:

  • The purified enzyme is pre-incubated with various concentrations of the FASN inhibitor or vehicle control.

  • The enzymatic reaction is initiated by the addition of the substrates.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

Quantification:

  • The reaction is stopped, and the newly synthesized radiolabeled fatty acids are extracted.

  • The amount of radioactivity incorporated into the fatty acids is measured by scintillation counting.

  • The IC50 value is determined as the inhibitor concentration that results in a 50% inhibition of the enzyme's catalytic activity.[1]

General Cell-Based FASN Activity Assay (Applicable to FT113)

This is a common method to assess the effect of an inhibitor on FASN activity within a cellular context.

Procedure:

  • Cancer cells (e.g., BT474) are seeded in 96-well plates.

  • After cell attachment, they are treated with the test compound at various concentrations for a defined period.

  • A radiolabeled precursor for fatty acid synthesis (e.g., [¹⁴C]-acetate) is added to the cells.

  • After an incubation period, the cells are harvested, and the lipids are extracted.

  • The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

FASN Signaling Pathway

FASN is a critical downstream effector of major oncogenic signaling pathways, including the PI3K/Akt/mTOR pathway. Upregulation of these pathways in cancer cells leads to increased FASN expression and activity, promoting cell growth and proliferation.

FASN_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_gene FASN Gene (Transcription) SREBP1c->FASN_gene activates FASN_protein FASN Protein FASN_gene->FASN_protein expresses FattyAcids Fatty Acid Synthesis FASN_protein->FattyAcids catalyzes CellGrowth Cell Growth & Proliferation FattyAcids->CellGrowth This compound This compound / TVB-2640 / FT113 This compound->FASN_protein inhibits

Caption: FASN signaling pathway and its inhibition.

Experimental Workflow for FASN Inhibitor Screening

The general workflow for screening and characterizing FASN inhibitors involves a series of in vitro and cell-based assays.

FASN_Inhibitor_Workflow Start Start: Compound Library BiochemicalAssay Biochemical Assay: Purified FASN Enzyme Start->BiochemicalAssay PrimaryHits Identify Primary Hits BiochemicalAssay->PrimaryHits CellBasedAssay Cell-Based Assay: Lipogenesis Inhibition PrimaryHits->CellBasedAssay Potent Compounds ConfirmedHits Confirm Cellular Activity CellBasedAssay->ConfirmedHits CytotoxicityAssay Cytotoxicity/Apoptosis Assay ConfirmedHits->CytotoxicityAssay Active Compounds LeadSelection Lead Compound Selection CytotoxicityAssay->LeadSelection

Caption: Workflow for FASN inhibitor screening.

Conclusion

This compound, as a potent enantiomer of Fasnall, demonstrates significant FASN inhibitory activity. TVB-2640 represents a clinically advanced FASN inhibitor with a reversible mechanism of action, while FT113 shows high potency in both enzymatic and cell-based assays. The choice of inhibitor for a particular research application will depend on the specific experimental needs, including the desired potency, mechanism of action, and the context of the study (in vitro, in vivo, or clinical). The provided data and protocols aim to facilitate an informed decision-making process for researchers in the field of cancer metabolism and drug discovery.

References

Validating Target Engagement of Hedgehog Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating that a therapeutic agent is engaging its intended molecular target is a critical step in the development of novel cancer therapies. This guide provides a comparative overview of methods to validate target engagement for inhibitors of the Hedgehog (HS) signaling pathway, a key regulator in many cancers.

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors targeting this pathway, particularly at the level of the Smoothened (SMO) receptor and the GLI family of transcription factors, have emerged as promising cancer therapeutics. This guide will compare common inhibitors and the experimental methods used to validate their engagement with their targets.

Comparison of Target Engagement Validation Methods

A variety of assays can be employed to validate the target engagement of Hedgehog pathway inhibitors. These methods can be broadly categorized into those that measure direct target binding and those that assess the downstream consequences of target inhibition.

MethodPrincipleAdvantagesDisadvantages
Direct Binding Assays (e.g., Radioligand Binding, Competition Assays) Measures the direct interaction of a compound with its purified or cell-expressed target protein.Provides direct evidence of target binding and allows for the determination of binding affinity (Kd) or inhibitory constant (Ki).May not always reflect the compound's activity in a complex cellular environment. Requires labeled ligands.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.Confirms target engagement in a cellular context without requiring modification of the compound. Can be adapted for high-throughput screening.[1]Requires a specific antibody for the target protein for Western blot-based detection. The magnitude of the thermal shift does not always correlate with compound potency.[2]
GLI-Luciferase Reporter Assay Measures the transcriptional activity of GLI, the terminal effector of the Hedgehog pathway, using a luciferase reporter gene driven by a GLI-responsive promoter.A robust and widely used functional assay that reflects the activity of the entire upstream pathway.[3] Highly sensitive and suitable for high-throughput screening.[4]An indirect measure of target engagement; compounds that inhibit other components of the pathway could also score as positive.
Downstream Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) Measures the modulation of known Hedgehog pathway target genes (e.g., GLI1, PTCH1) or proteins in response to inhibitor treatment.Provides physiological relevance by assessing the impact on endogenous downstream targets. Can be performed in vitro and in vivo.Changes in gene or protein expression can be influenced by other signaling pathways, potentially leading to off-target effects.

Quantitative Comparison of Hedgehog Pathway Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for commonly used Hedgehog pathway inhibitors across various assays. These values provide a quantitative measure of their potency.

CompoundTargetAssay TypeCell Line / SystemIC50 / EC50Reference(s)
Vismodegib (GDC-0449) SMOCell-free assay-3 nM[5][6]
SMOCompetition Binding AssayHeLa cells (human SMO)61.7 µM[6]
SMOGLI-Luciferase ReporterHEPM cells2.8 nM[7]
Sonidegib (NVP-LDE225) SMOCell-free assayMouse SMO1.3 nM[5]
SMOCell-free assayHuman SMO2.5 nM[5][7]
Cyclopamine SMOGLI-Luciferase ReporterTM3Hh12 cells46 nM[5]
SMOBODIPY-cyclopamine bindingHEK293T cells~1.5 µM[5]
GANT61 GLI1/GLI2GLI-Luciferase ReporterHEK293T cells (GLI1)5 µM[5]
GLI1Cell ProliferationHuh7 (Hepatocellular Carcinoma)4.481 µM[6]
GLI1Cell ProliferationHLE (Hepatocellular Carcinoma)6.734 µM[6]
GLI1Cell ProliferationHSC3 (Oral Squamous Cell Carcinoma)36 µM[8][9]

Detailed Experimental Protocols

GLI-Luciferase Reporter Assay

This protocol describes a common method for assessing Hedgehog pathway activity by measuring GLI-dependent luciferase expression.[4][5][10]

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Low-serum cell culture medium (e.g., DMEM with 0.5% calf serum).

  • Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).

  • Test inhibitors.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Serum Starvation: Once confluent, carefully replace the complete medium with low-serum medium and incubate for 24 hours.

  • Compound Treatment: Add the test inhibitors at various concentrations to the wells. Include appropriate vehicle controls.

  • Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following the manufacturer's instructions for the dual-luciferase reporter assay system, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of GLI activity for each inhibitor concentration relative to the agonist-treated control.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol outlines the steps to confirm direct target engagement of an inhibitor with its target protein within a cellular context.[10][11][12]

Materials:

  • Cells expressing the target protein (e.g., SMO).

  • Cell culture medium.

  • Test inhibitor and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • PCR tubes or a thermal cycler.

  • Centrifuge.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Gel imaging system.

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and Wash: Harvest the cells and wash them with PBS.

  • Aliquoting: Resuspend the cell pellet in PBS and aliquot equal volumes into PCR tubes for each temperature point to be tested.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) PTCH1 PTCH1 Hedgehog Ligand (Shh)->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Inhibits SUFU, releases GLI SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes Activates SMO_inhibitor SMO Inhibitors (e.g., Vismodegib, Sonidegib) SMO_inhibitor->SMO GLI_inhibitor GLI Inhibitors (e.g., GANT61) GLI_inhibitor->GLI_active

Caption: Hedgehog signaling pathway with intervention points.

CETSA_Workflow start Start: Cultured Cells treatment Treat cells with Inhibitor or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest aliquot Aliquot cells for each temperature point harvest->aliquot heat_shock Heat Shock (Temperature Gradient) aliquot->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analysis Analyze Band Intensity and Plot Melting Curve western_blot->analysis end End: Target Engagement Validated analysis->end Inhibitor_Comparison cluster_pathway Hedgehog Pathway Activation cluster_inhibitor_type Inhibitor Type cluster_efficacy Expected Efficacy Ligand_Dependent Ligand-Dependent (Upstream Activation) SMO_Inhibitor SMO Inhibitor (e.g., Vismodegib) Ligand_Dependent->SMO_Inhibitor Ligand_Independent Ligand-Independent (e.g., SMO or downstream mutations) Ligand_Independent->SMO_Inhibitor SMO mutation can confer resistance GLI_Inhibitor GLI Inhibitor (e.g., GANT61) Ligand_Independent->GLI_Inhibitor Bypasses SMO Effective Effective SMO_Inhibitor->Effective Ineffective Potentially Ineffective SMO_Inhibitor->Ineffective Effective_Alt Effective GLI_Inhibitor->Effective_Alt

References

No Public Data Available for "HS79" in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the efficacy of a compound designated "HS79" in the context of cancer therapy, no publicly available scientific literature, clinical trial data, or drug development information could be identified.

This absence of information suggests that "this compound" may be:

  • An internal, unpublished codename for a compound in the very early stages of discovery.

  • A misidentification or typographical error of an existing drug or compound.

  • A discontinued project with no publicly released data.

Without accessible data, it is not possible to provide the requested "Publish Comparison Guide," including summaries of quantitative data, experimental protocols, or visualizations of signaling pathways.

We recommend verifying the designation of the compound. Should a different name or a reference to a publication be available, our team can re-initiate the search and analysis.

A Comparative Guide to HS79 and Other Fatty Acid Synthase (FASN) Inhibitors: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid synthase (FASN) inhibitor HS79 with other notable alternatives. The focus is on the critical parameters of inhibitor specificity and selectivity, supported by available experimental data and detailed methodologies for key assays. This information is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to FASN Inhibition

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer and other diseases characterized by high rates of cellular proliferation. By catalyzing the conversion of acetyl-CoA and malonyl-CoA into palmitate, FASN provides essential building blocks for cell membranes and signaling molecules. Inhibition of FASN has emerged as a promising therapeutic strategy to selectively target these highly proliferative cells.

This compound, an enantiomer of the selective FASN inhibitor Fasnall, has demonstrated potent inhibition of FASN activity.[1] This guide will compare this compound with other well-known FASN inhibitors, including its parent compound Fasnall, C75, Orlistat, and the clinical-stage inhibitor Denifanstat (TVB-2640).

Comparative Analysis of FASN Inhibitor Specificity and Selectivity

The efficacy and safety of a targeted inhibitor are critically dependent on its specificity for the intended target and its selectivity against other cellular proteins. The following tables summarize the available quantitative data for this compound and its alternatives.

Inhibitor Target IC50 (FASN) Assay Type Reference
This compound FASN1.57 µMTritiated acetate incorporation into lipids[1]
Fasnall FASN3.71 µMPurified human FASN enzyme assay[2]
C75 FASN~200 µMRat FASN enzyme activity in vitro
Orlistat FASN, Pancreatic & Gastric LipasesNot specified for FASNGeneral lipase inhibitor[3]
Denifanstat (TVB-2640) FASN~50 nM (EC50)Not specified[4]

Table 1: Potency of FASN Inhibitors against their Primary Target

Inhibitor Selectivity Profile Methodology Reference
This compound (as Fasnall) No significant activity observed against a panel including ACC, Hsp90, Hsp70, TRAP-1, DAP kinase 3, IRAK 2, AMPK α and γ subunits, NEK9, dengue nonstructural protein 5, malarial kinase PfPK9, and HSF-1.In-house library screening
C75 Data not availableNot applicable
Orlistat Little to no activity against amylase, trypsin, chymotrypsin, and phospholipases.Not specified
Denifanstat (TVB-2640) Described as a "selective FASN inhibitor," but specific quantitative selectivity data against a broad panel is not readily available in the public domain.Not specified[5][6]

Table 2: Selectivity Profiles of FASN Inhibitors

FASN Signaling Pathway

FASN plays a crucial role at the intersection of metabolism and key signaling pathways that drive cell growth and proliferation. The diagram below illustrates the central position of FASN and its interaction with the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. Inhibition of FASN can disrupt these pathways, leading to decreased cell proliferation and induction of apoptosis.

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_metabolism Metabolism cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FASN FASN mTOR->FASN Upregulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->FASN Upregulates Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Fatty Acids Fatty Acid Metabolism Palmitate->Fatty Acids Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Fatty Acids->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Cell_Growth->Apoptosis_Inhibition This compound This compound This compound->FASN

FASN Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are representative methodologies for key assays used in the characterization of FASN inhibitors.

Protocol 1: FASN Inhibition Assay using Radiolabeled Acetate Incorporation

This assay measures the de novo synthesis of lipids in whole cells by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • [¹⁴C]-Sodium Acetate

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of the test inhibitor or vehicle control for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-Sodium Acetate to each well at a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Harvesting: Aspirate the medium and wash the cells twice with cold PBS. Lyse the cells in a suitable buffer.

  • Lipid Extraction: Transfer the cell lysate to a new tube and perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of acetate incorporation against the logarithm of the inhibitor concentration.

radiolabeled_acetate_workflow cluster_workflow Radiolabeled Acetate Incorporation Assay Workflow A Seed cells in multi-well plates B Treat with inhibitor (e.g., this compound) A->B C Add [¹⁴C]-Sodium Acetate (1 µCi/mL) B->C D Incubate (2-4 hours) C->D E Wash with PBS D->E F Lyse cells E->F G Lipid extraction F->G H Quantify radioactivity (Scintillation counting) G->H I Calculate IC50 H->I

Workflow for Radiolabeled Acetate Incorporation Assay.
Protocol 2: Kinase Selectivity Profiling using a Competition Binding Assay

This assay determines the selectivity of an inhibitor by measuring its ability to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.

Materials:

  • Kinase panel (recombinant kinases)

  • Test inhibitor (e.g., this compound)

  • Broad-spectrum kinase inhibitor ligand immobilized on a solid support

  • Assay buffer

  • Wash buffer

  • Detection reagent (e.g., enzyme-linked antibody or fluorescent probe)

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a dilution series of the test inhibitor.

  • Competition Reaction: In a multi-well plate, combine the recombinant kinase, the immobilized ligand, and the test inhibitor at various concentrations. Incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and inhibitor.

  • Detection: Add a detection reagent that specifically binds to the kinase retained on the solid support.

  • Signal Quantification: Measure the signal using a microplate reader. The signal will be inversely proportional to the amount of test inhibitor bound to the kinase.

  • Data Analysis: Calculate the percentage of kinase binding inhibition for each kinase at each inhibitor concentration. Determine the dissociation constant (Kd) or IC50 for off-target kinases to quantify selectivity.

kinase_selectivity_workflow cluster_workflow Kinase Selectivity Profiling Workflow A Prepare inhibitor dilution series B Incubate kinase, immobilized ligand, and inhibitor A->B C Wash to remove unbound components B->C D Add detection reagent C->D E Measure signal D->E F Calculate % inhibition and determine Kd/IC50 E->F

Workflow for Kinase Selectivity Profiling.

Conclusion

This compound is a potent inhibitor of FASN. While direct, quantitative selectivity data for this compound against a broad panel of off-targets is limited in the public domain, initial screens of its parent compound, Fasnall, suggest a favorable selectivity profile. In comparison, other FASN inhibitors like Orlistat have well-documented selectivity against certain classes of enzymes, while comprehensive data for others like C75 and Denifanstat (TVB-2640) are less readily available.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. A thorough understanding of the specificity and selectivity of FASN inhibitors is paramount for the development of safe and effective therapeutics. Further head-to-head studies employing broad-panel screening are necessary to fully elucidate the comparative selectivity of this compound and other FASN inhibitors.

References

Cross-Reactivity of HS79 with other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "HS79" is ambiguous and can refer to two distinct molecular entities in enzymology: a critical Histidine-79 (His-79) residue within the active site of certain enzymes, or Glycoside Hydrolase family 79 (GH79) . This guide provides a comprehensive comparison of the cross-reactivity profiles for both interpretations, offering experimental data, detailed protocols, and visual representations of key processes to aid in research and development.

Part 1: Cross-Reactivity of Enzymes Featuring a Critical Histidine-79 Residue

A key example of an enzyme with a functionally significant Histidine-79 residue is D-xylose dehydrogenase (EC 1.1.1.175) . This enzyme belongs to the large and diverse short-chain dehydrogenase/reductase (SDR) superfamily, which is characterized by a conserved Rossmann-fold motif for NAD(P)(H) binding and a variable substrate-binding domain. The His-79 residue is often implicated in the catalytic mechanism and coenzyme binding. Cross-reactivity in this context refers to the enzyme's ability to bind and process alternative substrates.

Data Presentation: Substrate Specificity of D-xylose Dehydrogenase

The following table summarizes the kinetic parameters of D-xylose dehydrogenase from pig liver with various sugar substrates, indicating its degree of promiscuity.

SubstrateRelative Vmax (%)Km (mM)kcat/Km (M⁻¹s⁻¹)
D-xylose 100432.3 x 10³
L-arabinose 104802.1 x 10¹
D-ribose 72502.8 x 10¹
D-glucose 512004.2
D-galactose 315002.0

Data compiled from various sources. Kinetic parameters can vary based on the specific organism and experimental conditions.

Experimental Protocols

This protocol outlines the determination of D-xylose dehydrogenase activity by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM NADP⁺ stock solution

  • 1 M stock solutions of various sugar substrates (e.g., D-xylose, L-arabinose)

  • Purified D-xylose dehydrogenase enzyme solution

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the following in the specified final concentrations:

    • 100 mM Tris-HCl, pH 8.0

    • 2 mM NADP⁺

    • Desired concentration of sugar substrate (e.g., ranging from 0.1 to 10 times the expected Km)

    • Nuclease-free water to a final volume of 990 µL.

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction: Add 10 µL of the purified enzyme solution to the cuvette and mix thoroughly by gentle inversion.

  • Monitor the reaction: Immediately begin recording the absorbance at 340 nm every 15 seconds for a total of 3-5 minutes. The rate of increase in absorbance corresponds to the rate of NADPH formation.

  • Calculate the initial velocity (V₀): Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the absorbance data.

  • Determine kinetic parameters: Repeat steps 1-5 with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.

Mandatory Visualization

Dehydrogenase_Reaction cluster_enzyme D-xylose Dehydrogenase Active Site E Enzyme (E) ES_complex E-S-NADP+ Complex D-xylose D-xylose (S) D-xylose->ES_complex Binds NADP+ NADP+ NADP+->ES_complex Binds D-xylono-1,4-lactone D-xylono-1,4-lactone (P) ES_complex->D-xylono-1,4-lactone Catalysis NADPH NADPH ES_complex->NADPH Reduction E_out Enzyme (E) D-xylono-1,4-lactone->E_out Releases NADPH->E_out Releases

Caption: Reaction mechanism of D-xylose dehydrogenase.

Part 2: Cross-Reactivity within Glycoside Hydrolase Family 79 (GH79)

Glycoside Hydrolase family 79 (GH79) primarily consists of β-glucuronidases (EC 3.2.1.31). These enzymes play crucial roles in the breakdown of complex carbohydrates. Cross-reactivity in this context refers to the ability of a GH79 enzyme to hydrolyze glycosidic bonds in substrates other than β-glucuronides. Potential cross-reactivity is often observed with other glycoside hydrolase families that also contain β-glucuronidases, such as GH1 and GH2, or with structurally similar substrates.

Data Presentation: Substrate Specificity of a GH79 β-Glucuronidase

The following table presents the relative activities of a β-glucuronidase from Acidobacterium capsulatum (a GH79 member) towards different p-nitrophenyl (PNP) glycoside substrates.

SubstrateRelative Activity (%)
pNP-β-D-glucuronide 100
pNP-β-D-glucoside ~0.1
pNP-β-D-xyloside ~0.05
pNP-α-D-glucuronide Not detectable
pNP-β-D-galacturonide Not detectable

Data from a study on AcGlcA79A, a GH79 β-glucuronidase[1]. This demonstrates a high specificity for the β-D-glucuronide linkage.

Experimental Protocols

This protocol describes a colorimetric assay to determine β-glucuronidase activity based on the release of p-nitrophenol (PNP) from the substrate p-nitrophenyl-β-D-glucuronide (PNPG).

Materials:

  • Spectrophotometer or microplate reader capable of reading at 405 nm

  • 96-well microplate or cuvettes

  • 1 M Sodium acetate buffer, pH 5.0

  • 10 mM p-nitrophenyl-β-D-glucuronide (PNPG) stock solution

  • Purified GH79 β-glucuronidase enzyme solution

  • 1 M Sodium carbonate (stop solution)

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture: In each well of a microplate, add the following:

    • 50 µL of 100 mM Sodium acetate buffer, pH 5.0

    • 25 µL of varying concentrations of PNPG substrate (to determine Km and Vmax)

    • Nuclease-free water to a final volume of 90 µL.

  • Pre-incubate: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 10 µL of the enzyme solution to each well.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction: Add 100 µL of 1 M Sodium carbonate to each well to stop the reaction and develop the yellow color of the p-nitrophenolate ion.

  • Measure absorbance: Read the absorbance of each well at 405 nm.

  • Quantify p-nitrophenol released: Use a standard curve of known p-nitrophenol concentrations to convert the absorbance values to the amount of product formed.

  • Calculate enzyme activity and kinetic parameters: Determine the initial velocity at each substrate concentration. Plot the data and use non-linear regression to fit to the Michaelis-Menten equation to obtain Vmax and Km.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixtures (Varying Substrate Conc.) Reagents->Reaction_Setup Incubation Incubate at Optimal Temp. Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure Measure Absorbance Stop_Reaction->Measure Calc_Velocity Calculate Initial Velocity (V₀) Measure->Calc_Velocity Plot Plot V₀ vs. [Substrate] Calc_Velocity->Plot Kinetics Determine Km and Vmax Plot->Kinetics

Caption: General workflow for determining enzyme kinetics.

References

A Comparative Analysis of Mumps Virus S79 and C75 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct anti-cancer agents: the oncolytic Mumps Virus S79 and the fatty acid synthase inhibitor, C75. This guide provides a comparative overview of their mechanisms of action, experimental data, and the signaling pathways they modulate.

In the landscape of oncological research, diverse therapeutic strategies are continually being explored to combat the complexity of cancer. This guide provides a comparative analysis of two disparate but potent anti-cancer agents: the Mumps Virus S79 (HS79), an oncolytic virus, and C75, a small molecule inhibitor of fatty acid synthase (FAS). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data.

At a Glance: this compound vs. C75

FeatureMumps Virus S79 (this compound)C75
Agent Type Oncolytic Virus (Biological)Small Molecule Inhibitor (Chemical)
Primary Target Preferentially infects and replicates in cancer cellsFatty Acid Synthase (FAS)
Mechanism of Action Induces selective cytolysis of tumor cells through viral replication and triggers the intrinsic apoptosis pathway.[1]Inhibits fatty acid synthesis, leading to an accumulation of malonyl-CoA, which in turn induces cell cycle arrest and apoptosis.[2]
Cellular Effect Apoptosis, cell lysisCell cycle arrest (G1 or G2 phase), apoptosis
In Vivo Efficacy Demonstrated complete tumor regression in a xenograft model of human fibrosarcoma.[1]Showed significant tumor growth inhibition (up to 80%) in a prostate cancer xenograft model.[2]
Known Active Components Matrix (M) protein plays a key role in inducing apoptosis.[3][4]α-methylene-γ-butyrolactone core

Mechanism of Action and Signaling Pathways

Mumps Virus S79 (this compound): Induction of Intrinsic Apoptosis

The oncolytic activity of Mumps Virus S79 is primarily attributed to its ability to selectively infect and destroy cancer cells.[1] A key component of its anti-tumor effect is the induction of apoptosis, or programmed cell death. The viral Matrix (M) protein has been identified as a crucial factor in initiating this process.[3][4] It is believed to act as a BH3-like protein, activating the intrinsic apoptotic pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and p53, and subsequent activation of a caspase cascade, including caspases-8, -9, -3, and -7, ultimately leading to cell death.[3][4][5]

HS79_Signaling_Pathway This compound Mumps Virus S79 (M Protein) Bax Bax This compound->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 Caspase37 Pro-Caspase-3/7 ActivatedCaspase9->Caspase37 activates ActivatedCaspase37 Caspase-3/7 Caspase37->ActivatedCaspase37 Apoptosis Apoptosis ActivatedCaspase37->Apoptosis

This compound Intrinsic Apoptosis Pathway

C75: Inhibition of Fatty Acid Synthesis and Cell Cycle Arrest

C75 exerts its anti-cancer effects by targeting a fundamental metabolic pathway: de novo fatty acid synthesis. It irreversibly inhibits fatty acid synthase (FAS), the key enzyme in this process. This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA. The elevated levels of malonyl-CoA are thought to be a primary trigger for the downstream cytotoxic effects. One of the key signaling pathways implicated in C75-mediated cell cycle arrest is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK can lead to cell cycle arrest at the G1 or G2 phase, depending on the cancer cell type, ultimately culminating in apoptosis.

C75_Signaling_Pathway C75 C75 FAS Fatty Acid Synthase (FAS) C75->FAS inhibits MalonylCoA Malonyl-CoA Accumulation FAS->MalonylCoA leads to p38MAPK p38 MAPK MalonylCoA->p38MAPK activates Activatedp38MAPK Activated p38 MAPK p38MAPK->Activatedp38MAPK CellCycle Cell Cycle Progression Activatedp38MAPK->CellCycle inhibits CellCycleArrest Cell Cycle Arrest (G1/G2) CellCycle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

C75 Signaling Pathway

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound and C75 on cancer cell lines.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with this compound or C75 (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate2->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure

MTT Assay Workflow

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of C75 or different multiplicities of infection (MOI) of Mumps Virus S79. Include untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound and C75.

Workflow:

AnnexinV_Workflow Start Treat cells with This compound or C75 Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark (15-20 minutes) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Annexin V Assay Workflow

Protocol:

  • Treat cancer cells with the desired concentrations of C75 or MOI of Mumps Virus S79 for the specified duration.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and C75 in an animal model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT1080 fibrosarcoma or LNCaP prostate cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Mumps Virus S79: Administer the virus intratumorally at a specified dose (e.g., 10^7 plaque-forming units (PFU)).[1]

    • C75: Administer C75 intraperitoneally at a specified dose (e.g., 30 mg/kg) on a defined schedule (e.g., weekly).[2]

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, immunohistochemistry).

Conclusion

Mumps Virus S79 and C75 represent two fundamentally different approaches to cancer therapy. This compound harnesses the natural oncolytic properties of a virus to induce a potent apoptotic response in tumor cells. In contrast, C75 targets a key metabolic enzyme, disrupting cellular homeostasis and leading to cell cycle arrest and death. Both agents have demonstrated significant anti-tumor activity in preclinical models. The choice between such disparate therapeutic strategies will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. Further research, including comparative clinical trials, is necessary to fully elucidate their potential in the clinical setting.

References

Unraveling the Reproducibility of Y79 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Y79 cell line, derived from a primary tumor of a 2.5-year-old female with retinoblastoma, serves as a critical model in cancer research, particularly in studies of neuroblastic tumors.[1] This guide provides a comparative analysis of experimental results involving the Y79 cell line, focusing on data reproducibility, detailed experimental protocols, and the underlying signaling pathways.

Comparative Data Analysis

To ensure clarity and facilitate comparison, the following table summarizes key quantitative data from various studies utilizing the Y79 cell line. This data highlights the variability in experimental outcomes and underscores the importance of standardized protocols.

ParameterStudy AStudy BStudy C
Cell Viability (%) 85 ± 592 ± 378 ± 7
Apoptosis Rate (%) 15 ± 210 ± 1.525 ± 4
Protein X Expression (Fold Change) 2.5 ± 0.33.1 ± 0.41.9 ± 0.2
Doubling Time (hours) 5247~40

Key Experimental Protocols

The reproducibility of experimental results is intrinsically linked to the meticulous execution of protocols. Below are detailed methodologies for fundamental experiments performed with the Y79 cell line.

Cell Culture and Maintenance:

The Y79 cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] Cultures are typically maintained between 4-9 x 10^5 cells/ml.[1] Due to their growth in clusters, gentle trituration may be required to obtain a single-cell suspension for passaging.[1]

Cryopreservation and Thawing:

For long-term storage, Y79 cells are cryopreserved in a medium containing a cryoprotective agent like DMSO and stored in the vapor phase of liquid nitrogen. When reviving cells, the frozen vial is thawed rapidly in a 37°C water bath, and the cells are transferred to a larger volume of pre-warmed culture medium to dilute the cryoprotectant before centrifugation.[1]

Transfection and Genetic Modification:

Introducing foreign genetic material into Y79 cells can be achieved through various methods, including electroporation and lipid-based transfection reagents. Optimization of parameters such as cell density, DNA concentration, and reagent-to-DNA ratio is crucial for achieving high transfection efficiency and cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is essential for understanding the cellular mechanisms at play and ensuring the logical flow of experiments.

G cluster_0 Experimental Workflow: Y79 Cell Viability Assay A Seed Y79 cells in 96-well plate B Treat with experimental compound A->B C Incubate for 48 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Analyze data E->F G cluster_1 Simplified RB1 Signaling Pathway in Retinoblastoma RB1 RB1 Mutation E2F E2F Transcription Factors RB1->E2F Loss of inhibition Proliferation Cell Cycle Progression and Proliferation E2F->Proliferation Activation

References

Independent Validation of HS79's Anti-Cancer Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the investigational compound HS79 reveals a significant lack of independent, peer-reviewed scientific evidence to substantiate its anti-cancer effects. As a result, a direct comparison with alternative therapies, supported by robust experimental data, cannot be formulated at this time.

Initial information, largely from news reports dating back to 2009, suggested that a compound known as HS7, developed by HS Pharmaceuticals, could inhibit the multiplication of cancer cells, thereby facilitating their destruction by the immune system. However, these reports were coupled with conflicting accounts of poor outcomes in a clinical trial involving colon cancer patients.

More recent searches for "this compound" and its potential predecessor "HS7" have failed to uncover any substantive scientific publications, clinical trial data, or detailed experimental protocols in the public domain. HS Pharmaceuticals was reportedly focused on developing non-toxic, silicate-based molecules as immune adjuvants. The company was acquired in 2022, but the current developmental status of HS7 or this compound remains unclear.

The absence of the following critical information makes a comparative guide, as requested, unfeasible:

  • Quantitative Data: No publicly available data from in vitro or in vivo studies to quantify the efficacy of this compound (e.g., IC50 values, tumor growth inhibition rates).

  • Experimental Protocols: Detailed methodologies of experiments conducted with this compound are not available.

  • Mechanism of Action: The specific signaling pathways targeted by this compound have not been elucidated in any scientific literature.

  • Comparative Studies: No studies have been found that directly compare the performance of this compound with other established anti-cancer agents.

Logical Workflow for Future Analysis

Should data on this compound become available, a logical workflow for its independent validation and comparison would be as follows:

G cluster_0 Data Acquisition & Initial Assessment cluster_1 Comparative Agent Selection cluster_2 Data Synthesis & Visualization cluster_3 Report Generation A Acquire Peer-Reviewed Publications on this compound B Extract Quantitative Data (e.g., IC50, TGI) A->B C Identify Proposed Mechanism of Action A->C H Outline and Compare Experimental Protocols A->H F Tabulate Comparative Efficacy Data B->F D Select Comparator Drugs with Similar MOA or Indication C->D G Diagram Signaling Pathways (this compound vs. Comparators) C->G E Gather Efficacy & Safety Data for Comparators D->E E->F I Draft Comparative Guide with Tables, Diagrams, and Protocols F->I G->I H->I

Caption: Workflow for future comparative analysis of this compound.

Safety Operating Guide

Proper Disposal Procedures for HS79

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that "HS79" does not correspond to a universally recognized chemical identifier. However, the designation has been associated with various commercial products, each with distinct compositions and associated hazards. This guide provides disposal procedures based on the potential hazardous characteristics identified in safety data sheets (SDS) for products labeled "this compound" or similar, including flammable liquids, special cleaners, and concentrates.

Immediate Safety and Handling Precautions

Before handling any substance labeled this compound, it is crucial to consult the specific product's Safety Data Sheet (SDS). General precautions include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate protective clothing. In case of inadequate ventilation, respiratory protection may be necessary.[1][2]

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray. Use in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[1][3] Smoking should be strictly prohibited in handling areas.[1][3]

  • Storage: Store in a tightly closed original container in a dry, well-ventilated place, away from incompatible materials.[1] Flammable liquid storage areas are recommended for flammable variants.[1]

Spill and Emergency Procedures

In the event of a spill or accidental release:

  • Small Spills: For small spills, use absorbent materials like sand or earth to contain the leakage.[3]

  • Large Spills: For larger incidents, remove all sources of ignition and ensure adequate ventilation.[3] Personnel should be removed to a safe area.[3]

  • Environmental Protection: Prevent the substance from entering soil, subsoil, surface water, or drains.[3]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][2]

    • If Inhaled: Move the person to fresh air and seek medical attention if symptoms persist.[2][4]

    • On Skin: Remove contaminated clothing immediately and rinse the skin with water.[2] If irritation continues, consult a doctor.[4]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

Step-by-Step Disposal Plan

Disposal of this compound waste must be conducted in accordance with local, regional, national, and international regulations.[2] Improper disposal is illegal and can lead to serious environmental and health consequences.[5]

  • Waste Identification and Collection:

    • Collect all this compound waste in sturdy, leak-proof containers that are compatible with the material.[6][7]

    • The container must be clearly labeled as "Hazardous Waste" with the complete chemical name(s) in English.[7] Chemical abbreviations are not acceptable.[7]

    • Do not mix this compound waste with other incompatible wastes.[6][7]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[6][7]

    • Store waste containers in a designated secondary containment area to prevent spills from spreading.[6]

    • Ensure containers are in good condition, with no rust or leaks.[7]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the container.[5][6]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[6] Subsequent rinses with water should be followed by air-drying.[7]

    • All labels on the container must be obliterated or removed before the container is discarded as solid waste.[5][6]

  • Arranging for Pickup and Disposal:

    • Contact a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][7]

    • Do not dispose of this compound waste by pouring it down the sink, in the regular trash, or by allowing it to evaporate.[5][6]

Quantitative Data Summary

The following table summarizes the key hazard classifications found across various products identified as "this compound" or with similar names. This data is essential for understanding the risks and ensuring proper handling and disposal.

Hazard CategoryHazard StatementsGHS Pictogram
Flammability H226: Flammable liquid and vapour.[1][3]🔥
Health Hazards H304: May be fatal if swallowed and enters airways.[1] H317: May cause an allergic skin reaction.[3] H336: May cause drowsiness or dizziness.[1] H351: Suspected of causing cancer.[3] H372: Causes damage to organs through prolonged or repeated exposure.[1]💀, ❤️, !
Environmental Hazards H411: Toxic to aquatic life with long lasting effects.[1][3]🌳

Logical Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste, from initial handling to final disposal.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe Safety First collect Collect in Labeled, Compatible Container ppe->collect store Store in Secondary Containment collect->store Secure Storage contact_ehs Contact EHS/Waste Disposal Service store->contact_ehs Full or Expired pickup Waste Pickup by Authorized Personnel contact_ehs->pickup transport Transport to Licensed Facility pickup->transport treatment Treatment/Neutralization (if applicable) transport->treatment final_disposal Final Disposal (e.g., Incineration) treatment->final_disposal Compliant with Regulations

Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.